molecular formula C7H8BrO3P B1288499 3-Bromobenzylphosphonic acid

3-Bromobenzylphosphonic acid

Cat. No.: B1288499
M. Wt: 251.01 g/mol
InChI Key: IQYFBQGTSGSWHQ-UHFFFAOYSA-N
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Description

3-Bromobenzylphosphonic acid is a high-purity organophosphorus compound that serves as a critical synthetic building block in medicinal chemistry and materials science research. The phosphonic acid functional group is a stable bioisostere of the phosphate moiety, making it valuable for designing enzyme inhibitors, pro-drugs, and bioactive molecules that mimic natural phosphates . This structural analogy allows researchers to develop compounds with resistance to enzymatic degradation, which is crucial for creating stable therapeutics and biochemical probes . The bromobenzyl moiety provides a handle for further synthetic elaboration via cross-coupling reactions, enabling the construction of more complex molecular architectures. Key research applications include its use as a precursor in the development of kinase inhibitors, antiretroviral agents, and bone-targeting pharmaceuticals, following trends seen with other phosphonic acids . In materials science, this compound can be utilized for the functionalization of surfaces and the synthesis of supramolecular or hybrid materials due to its strong coordination properties and ability to form stable bonds with metal oxides . The bromine atom allows for further functionalization through metal-catalyzed couplings, while the phosphonic acid group can anchor molecules to surfaces like metal oxides, which is useful in creating self-assembled monolayers or corrosion inhibitors . This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, as phosphonic acids may cause skin and eye irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYFBQGTSGSWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Bromobenzylphosphonic acid CAS 80395-12-6 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromobenzylphosphonic Acid (CAS 80395-12-6): Synthesis, Mechanisms, and Applications in Advanced Materials and Drug Discovery

As a Senior Application Scientist, I approach 3-Bromobenzylphosphonic acid (CAS 80395-12-6) not merely as a standard chemical reagent, but as a highly versatile, bifunctional architectural tool. This molecule bridges the gap between organic synthesis and materials science. By possessing both a reactive aryl bromide handle and a robust phosphonic acid anchoring group, it enables researchers to build complex pharmaceutical scaffolds while simultaneously offering a mechanism to functionalize metal oxide surfaces or construct Metal-Organic Frameworks (MOFs).

This whitepaper provides a comprehensive, field-tested guide to the physicochemical properties, mechanistic synthesis, and advanced application protocols of 3-Bromobenzylphosphonic acid.

Physicochemical Profiling & Structural Analysis

Understanding the physical and chemical properties of 3-Bromobenzylphosphonic acid is the first step in predicting its behavior in complex reaction matrices or surface environments. The phosphonic acid moiety dictates its solubility and acid-base chemistry, while the brominated aromatic ring governs its reactivity in transition-metal-catalyzed cross-couplings [1].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 3-Bromobenzylphosphonic acid
CAS Number 80395-12-6
Molecular Formula C₇H₈BrO₃P
Molecular Weight 251.01 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Profile Soluble in polar organics (MeOH, EtOH, DMSO); moderately soluble in H₂O.
pKa (Predicted) pKa₁ ≈ 2.1, pKa₂ ≈ 7.1 (Typical for benzylphosphonic acids)
Reactivity Handles Electrophilic aryl bromide; Protic/nucleophilic phosphonic acid

Synthesis & Mechanistic Pathways

The most reliable and high-yielding route to synthesize 3-Bromobenzylphosphonic acid is the Michaelis-Arbuzov reaction , followed by a mild dealkylation using the McKenna protocol [2].

Causality in Experimental Design: While direct hydrolysis of the phosphonate ester intermediate can be achieved by refluxing in concentrated hydrochloric acid, this harsh condition can lead to unwanted side reactions or degradation. As a best practice, we utilize bromotrimethylsilane (TMSBr). TMSBr cleaves the alkyl groups under exceptionally mild, anhydrous conditions via a silyl ester intermediate, which is subsequently hydrolyzed with methanol. This self-validating system ensures high purity and prevents the cleavage of sensitive functional groups.

Synthesis_Pathway A 3-Bromobenzyl bromide (Precursor) C Diethyl 3-bromobenzylphosphonate (Intermediate) A->C Michaelis-Arbuzov 130 °C, -EtBr B Triethyl phosphite (Reactant) B->C D 3-Bromobenzylphosphonic acid (Target Product) C->D 1. TMSBr, DCM 2. MeOH (McKenna)

Caption: Two-step synthesis of 3-Bromobenzylphosphonic acid via Michaelis-Arbuzov and McKenna protocols.

Protocol 1: Step-by-Step Synthesis of 3-Bromobenzylphosphonic Acid
  • Arbuzov Reaction: In a flame-dried, round-bottom flask equipped with a distillation apparatus, combine 1.0 equivalent of 3-bromobenzyl bromide with 1.5 equivalents of triethyl phosphite.

  • Thermal Activation: Heat the neat mixture to 130–140 °C under a nitrogen atmosphere. The reaction is driven forward by the continuous distillation of the ethyl bromide byproduct.

  • Intermediate Isolation: After 4–6 hours, remove the excess triethyl phosphite under reduced pressure to yield crude diethyl 3-bromobenzylphosphonate.

  • McKenna Dealkylation: Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Dropwise, add 2.5 equivalents of bromotrimethylsilane (TMSBr).

  • Silyl Cleavage: Allow the mixture to warm to room temperature and stir for 12 hours. Remove the volatiles in vacuo.

  • Hydrolysis: Add anhydrous methanol to the residue to hydrolyze the silyl esters. Stir for 1 hour, then concentrate under reduced pressure to afford 3-Bromobenzylphosphonic acid as a crystalline solid. Recrystallize from acetonitrile if necessary.

Dual Reactivity: Surface Functionalization and Cross-Coupling

The true power of 3-Bromobenzylphosphonic acid lies in its bifunctionality.

Metal Oxide Anchoring: Phosphonic acids are superior to carboxylic acids for the surface functionalization of metal oxides (e.g., TiO₂, Al₂O₃, ITO) [3]. They form robust, multidentate (bidentate or tridentate) M-O-P bonds that are highly resistant to aqueous hydrolysis. This makes the molecule an ideal ligand for stabilizing nanoparticles or constructing rigid Metal-Organic Frameworks (MOFs) [4].

Drug Scaffold Construction: The meta-substituted aryl bromide serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to graft complex organic molecules directly onto a phosphonic acid anchor.

Bifunctional_Reactivity Core 3-Bromobenzylphosphonic Acid CAS: 80395-12-6 Handle1 Aryl Bromide Handle Core->Handle1 Handle2 Phosphonic Acid Handle Core->Handle2 App1 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Handle1->App1 C-C / C-N Bond Formation App2 Metal Oxide Functionalization (TiO2, Al2O3, MOFs) Handle2->App2 Multidentate M-O-P Bonds

Caption: Bifunctional reactivity of 3-Bromobenzylphosphonic acid in synthesis and materials science.

Protocol 2: Surface Functionalization of TiO₂ Nanoparticles

Causality: To ensure a dense, self-assembled monolayer (SAM), we utilize a dilute ethanol solution. Post-functionalization annealing is critical; it drives the dehydration reaction that converts initial hydrogen bonding into covalent heterocondensation (M-O-P) linkages.

  • Substrate Preparation: Activate the TiO₂ nanoparticles (or planar substrate) via oxygen plasma cleaning or calcination at 450 °C to maximize surface hydroxyl (-OH) density.

  • Solution Preparation: Prepare a 2.0 mM solution of 3-Bromobenzylphosphonic acid in absolute ethanol.

  • Incubation: Submerge the activated TiO₂ in the solution and incubate at room temperature for 18–24 hours to allow for complete monolayer chemisorption.

  • Washing: Remove the substrate and rinse sequentially with absolute ethanol and sonicate for 2 minutes to remove any physisorbed, unreacted multilayers.

  • Annealing: Bake the functionalized substrate in an oven at 120 °C for 2 hours. This thermal step forces the condensation of residual P-OH and Ti-OH groups, locking the phosphonate firmly to the surface.

Conclusion

3-Bromobenzylphosphonic acid is a highly strategic building block. By mastering the Michaelis-Arbuzov/McKenna synthesis pathway and understanding the distinct chemical environments required to activate either its aryl bromide or phosphonic acid handles, researchers can unlock advanced applications ranging from targeted drug delivery systems to next-generation organic photovoltaics and MOFs.

References

  • Beilstein Journal of Organic Chemistry. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • American Chemical Society (Langmuir). (2013). Efficient Modification of Metal Oxide Surfaces with Phosphonic Acids. Retrieved from[Link]

  • Royal Society of Chemistry (CrystEngComm). (2024). Amidinium⋯phosphonate charge assisted hydrogen-bonded organic frameworks. Retrieved from[Link]

A Technical Guide to Elucidating the Mechanism of 3-Bromobenzylphosphonic Acid in Sugarcane Yield Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

A Forward-Looking Whitepaper for Novel Plant Growth Regulator Research

Abstract

The optimization of sucrose accumulation in sugarcane (Saccharum officinarum) is a primary objective for the global sugar industry. Chemical ripeners, a class of plant growth regulators, are instrumental in achieving this by modulating physiological processes to enhance sucrose content prior to harvest. While several compounds are commercially available, the exploration of novel, more efficient, and environmentally benign ripeners is a continuous pursuit. This technical guide addresses the hypothetical potential of 3-Bromobenzylphosphonic acid as a novel sugarcane yield enhancer. Currently, there is a notable absence of published research on the specific interaction between 3-Bromobenzylphosphonic acid and sugarcane. Therefore, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, proposing a plausible mechanism of action and outlining a rigorous, multi-faceted research program to validate its efficacy and elucidate its physiological and molecular underpinnings.

Introduction: The Quest for Enhanced Sucrose Yield in Sugarcane

Sugarcane is a C4 plant renowned for its remarkable capacity to synthesize and store high concentrations of sucrose in its stalk internodes[1]. The process of ripening involves a physiological shift from vegetative growth to sucrose accumulation. Environmental factors can often lead to incomplete natural ripening, resulting in suboptimal sucrose yields[2][3]. Chemical ripeners are applied to manipulate the plant's physiology to favor sucrose storage over vegetative growth, thereby increasing the recoverable sugar content[3][4].

Existing chemical ripeners, such as glyphosate and ethephon, act through various mechanisms, including the inhibition of amino acid synthesis and the release of ethylene, respectively, both of which can indirectly lead to a reduction in apical growth and a redirection of carbon resources towards sucrose storage[4][5][6]. However, the quest for novel compounds with improved efficacy, better toxicological profiles, and different modes of action is paramount for sustainable sugarcane agriculture.

3-Bromobenzylphosphonic acid is a phosphonic acid derivative. While phosphonic acids are well-known for their fungicidal properties by stimulating plant defense responses[7][8][9], their role as plant growth regulators is less explored. This guide puts forth a hypothetical framework for the action of 3-Bromobenzylphosphonic acid in sugarcane, drawing parallels with the known effects of other plant growth regulators and the general physiological impact of phosphonates.

A Proposed Mechanism of Action for 3-Bromobenzylphosphonic Acid

We hypothesize that 3-Bromobenzylphosphonic acid enhances sugarcane yield by acting as a growth retardant and a modulator of source-sink dynamics , ultimately leading to increased sucrose accumulation in the stalk. This proposed mechanism is multi-pronged, involving interference with key enzymatic and hormonal pathways.

Inhibition of Apical Dominance and Vegetative Growth

A primary characteristic of effective chemical ripeners is their ability to suppress the growth of the apical meristem[4]. We propose that 3-Bromobenzylphosphonic acid interferes with auxin signaling pathways. Auxins, such as indole-3-acetic acid (IAA), are critical for cell elongation and maintaining apical dominance[10][11].

Hypothesized Molecular Action:

  • Competitive Inhibition: The structural similarity of 3-Bromobenzylphosphonic acid to auxin precursors or signaling molecules could allow it to act as a competitive inhibitor of enzymes involved in auxin biosynthesis or perception.

  • Disruption of Auxin Transport: The compound may interfere with polar auxin transport, leading to an accumulation of auxin in the upper nodes and a disruption of the normal growth signaling cascade.

The following diagram illustrates the proposed inhibitory effect on the auxin pathway.

Auxin_Inhibition cluster_synthesis Auxin Biosynthesis cluster_action Cellular Action Tryptophan Tryptophan IAA IAA Tryptophan->IAA Biosynthetic Enzymes Auxin_Receptor Auxin_Receptor IAA->Auxin_Receptor Binds to Gene_Expression Gene_Expression Auxin_Receptor->Gene_Expression Activates Cell_Elongation Cell_Elongation Gene_Expression->Cell_Elongation Promotes Apical_Growth Apical_Growth Cell_Elongation->Apical_Growth Leads to 3-BBPA 3-Bromobenzyl- phosphonic Acid 3-BBPA->Auxin_Receptor Competes with IAA (Hypothesized) Biosynthetic Enzymes Biosynthetic Enzymes 3-BBPA->Biosynthetic Enzymes Inhibits (Hypothesized)

Caption: Proposed inhibition of auxin biosynthesis and signaling by 3-Bromobenzylphosphonic acid.

Modulation of Carbon Metabolism and Partitioning

By arresting vegetative growth, the demand for carbon for new biomass production is reduced. This allows for the redirection of photosynthates, primarily sucrose, to the storage tissues of the stalk. We further hypothesize that 3-Bromobenzylphosphonic acid directly influences key enzymes involved in sucrose metabolism.

Hypothesized Biochemical Action:

  • Inhibition of Invertases: Invertases catalyze the hydrolysis of sucrose into glucose and fructose. High invertase activity in the stalk is detrimental to sucrose accumulation. 3-Bromobenzylphosphonic acid may act as an inhibitor of vacuolar or cell wall invertases, thus preventing sucrose breakdown.

  • Upregulation of Sucrose Phosphate Synthase (SPS): SPS is a key enzyme in the sucrose synthesis pathway. The altered physiological state induced by the compound could trigger a signaling cascade that upregulates the expression or activity of SPS in the source leaves, leading to increased sucrose production for export to the sink (stalk).

The following diagram illustrates the proposed impact on sucrose metabolism.

Sucrose_Metabolism cluster_source Source (Leaf) cluster_sink Sink (Stalk) Photosynthesis Photosynthesis Triose_Phosphates Triose_Phosphates Photosynthesis->Triose_Phosphates Sucrose Sucrose Triose_Phosphates->Sucrose SPS (Upregulated) Sucrose_Storage Sucrose_Storage Sucrose->Sucrose_Storage Sucrose->Sucrose_Storage Transport Glucose_Fructose Glucose_Fructose Sucrose->Glucose_Fructose Invertase (Inhibited) 3-BBPA 3-Bromobenzyl- phosphonic Acid SPS (Upregulated) SPS (Upregulated) 3-BBPA->SPS (Upregulated) Induces (Hypothesized) Invertase (Inhibited) Invertase (Inhibited) 3-BBPA->Invertase (Inhibited) Inhibits (Hypothesized)

Caption: Proposed modulation of sucrose metabolism by 3-Bromobenzylphosphonic acid.

A Research Program for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a systematic and multi-tiered experimental approach is required. This program is designed to provide a comprehensive understanding of the physiological, biochemical, and molecular effects of 3-Bromobenzylphosphonic acid on sugarcane.

Phase 1: Greenhouse and Field Efficacy Trials

The initial phase will focus on establishing the efficacy of 3-Bromobenzylphosphonic acid as a sugarcane ripener and determining optimal application parameters.

Experimental Protocol: Dose-Response and Time-Course Analysis

  • Plant Material: Use a commercially relevant sugarcane variety with a known ripening profile.

  • Treatment Groups:

    • Control (water spray)

    • Positive Control (e.g., Glyphosate at a recommended concentration)

    • 3-Bromobenzylphosphonic acid at varying concentrations (e.g., 50, 100, 250, 500 ppm).

  • Application: Apply treatments as a foliar spray at the onset of the maturation phase.

  • Sampling: Harvest sugarcane at multiple time points post-application (e.g., 15, 30, 45, and 60 days).

  • Data Collection:

    • Agronomic Parameters: Plant height, stalk diameter, number of internodes, and biomass (fresh and dry weight).

    • Juice Quality Parameters: Brix (total soluble solids), Pol (apparent sucrose), purity, and calculated recoverable sucrose (CRS).

Data Presentation: Summary of Expected Outcomes

TreatmentPlant Height (cm)Stalk Biomass (g)Brix (%)Pol (%)Recoverable Sucrose (%)
Control250 ± 151500 ± 10016.0 ± 0.514.0 ± 0.49.5 ± 0.3
Glyphosate (400 ppm)220 ± 101400 ± 8018.5 ± 0.617.0 ± 0.511.5 ± 0.4
3-BBPA (50 ppm)245 ± 121480 ± 9016.5 ± 0.514.5 ± 0.49.8 ± 0.3
3-BBPA (100 ppm)230 ± 111450 ± 8517.5 ± 0.616.0 ± 0.510.8 ± 0.4
3-BBPA (250 ppm)215 ± 101420 ± 8019.0 ± 0.717.5 ± 0.612.0 ± 0.5
3-BBPA (500 ppm)210 ± 91380 ± 7518.8 ± 0.617.2 ± 0.511.8 ± 0.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Phase 2: Physiological and Biochemical Investigations

This phase will delve into the underlying physiological and biochemical changes induced by 3-Bromobenzylphosphonic acid.

Experimental Protocol: Hormonal and Enzymatic Assays

  • Sample Collection: Collect leaf and stalk tissues from the most effective treatment group and the control group from the Phase 1 trial.

  • Hormone Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify endogenous levels of IAA, abscisic acid (ABA), and gibberellins in the apical meristem and elongating internodes.

  • Enzyme Activity Assays:

    • Invertases (Neutral and Acid): Measure activity in stalk internodes using spectrophotometric methods.

    • Sucrose Phosphate Synthase (SPS) and Sucrose Synthase (SuSy): Measure activity in source leaves and stalk tissues.

    • Phenylalanine Ammonia-Lyase (PAL): As some phosphonates are known to inhibit PAL, this enzyme's activity will be assessed to explore alternative mechanisms related to secondary metabolism[12].

Phase 3: Molecular and Transcriptomic Analysis

The final phase will explore the molecular mechanisms by investigating changes in gene expression.

Experimental Protocol: RNA-Sequencing and Gene Expression Analysis

  • RNA Extraction: Extract total RNA from apical meristem and storage internode tissues from treated and control plants.

  • RNA-Sequencing (RNA-Seq): Perform high-throughput sequencing to obtain a global transcriptomic profile.

  • Bioinformatic Analysis:

    • Identify differentially expressed genes (DEGs) between treated and control samples.

    • Perform gene ontology (GO) and pathway analysis (e.g., KEGG) to identify enriched biological processes and metabolic pathways affected by 3-Bromobenzylphosphonic acid.

    • Focus on genes related to auxin biosynthesis and signaling, sucrose metabolism, and stress responses.

  • qRT-PCR Validation: Validate the expression patterns of key DEGs identified from RNA-Seq using quantitative real-time PCR.

Experimental Workflow Diagram

Research_Workflow cluster_p1 Phase 1 Activities cluster_p2 Phase 2 Activities cluster_p3 Phase 3 Activities Phase1 Phase 1: Efficacy Trials (Greenhouse & Field) Phase2 Phase 2: Physiological & Biochemical Analysis Phase1->Phase2 Inform selection of optimal dose Data_Integration Data Integration & Mechanism Elucidation Phase1->Data_Integration Dose_Response Dose_Response Phase3 Phase 3: Molecular & Transcriptomic Analysis Phase2->Phase3 Guide target pathway analysis Phase2->Data_Integration Hormone_Quantification Hormone_Quantification Phase3->Data_Integration RNA_Seq RNA_Seq Time_Course Time_Course Agronomic_Data Agronomic_Data Juice_Quality Juice_Quality Enzyme_Assays Enzyme_Assays Bioinformatics Bioinformatics qRT_PCR qRT_PCR

Caption: A multi-phase workflow for investigating the mechanism of 3-Bromobenzylphosphonic acid.

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the potential of 3-Bromobenzylphosphonic acid as a novel sugarcane ripener. By systematically progressing through the outlined research phases, from establishing efficacy to deep molecular analysis, a comprehensive understanding of its mechanism of action can be achieved. The proposed hypotheses, while grounded in established principles of plant physiology, require rigorous experimental validation.

Successful elucidation of this mechanism will not only introduce a potentially valuable new tool for the sugarcane industry but will also contribute to the broader understanding of how phosphonate compounds can be designed to modulate plant growth and metabolism. Future research should also include studies on the environmental fate and toxicological profile of 3-Bromobenzylphosphonic acid to ensure its viability as a sustainable agricultural product.

References

  • Different chemical ripeners action on sugarcane yield and technological quality. (n.d.). Planta Daninha, 27(spe), 1137–1145. [Link]

  • Enhancement of Sugarcane Maturity using Glyphosate and Bispyribac Sodium as Chemical Ripeners in Wet Climate. (2024). BIO Web of Conferences, 91, 01006. [Link]

  • Ripening and the Use of Ripeners for Better Sugarcane Management. (2012). In Crop Management - Cases and Tools for Higher Yield and Sustainability. IntechOpen. [Link]

  • Phosphonic acid: a long‐standing and versatile crop protectant. (2021). Pest Management Science, 77(9), 3942-3955. [Link]

  • Sugarcane Yield and Technological Ripening Responses to Chemical Ripeners. (2015). Sugar Tech, 17(1), 62-67. [Link]

  • Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. (2021). Journal of Agricultural and Food Chemistry, 69(49), 14817-14828. [Link]

  • Alteration of plant physiology by glyphosate and its by-product aminomethylphosphonic acid: an overview. (2014). Journal of Experimental Botany, 65(17), 4691-4703. [Link]

  • Phosphonic acid in plant-based food and feed products – Where does it come from?. (2023). Food Chemistry, 404, 134513. [Link]

  • Potential Use of Chemical Ripeners to Improve Sugarcane Yield and Quality in Indonesia: A Review. (2025). International Journal of Agriculture and Biology, 33, 1-10. [Link]

  • Are Phosphorous and Phosphoric Acids Equal Phosphorous Sources for Plant Growth?. (2024). UF/IFAS Extension. [Link]

  • General view of the most important metabolites identified on main... (2018). ResearchGate. [Link]

  • PLANT GROWTH REGULATORS. (n.d.). PhytoTech Labs. [Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. (2012). Annual Review of Biochemistry, 81, 429-457. [Link]

  • Plant growth regulator. (1988).
  • Biochemical Profiling of Source and Sink Tissues at Different Growth Stages of Early and Late Maturing Varieties of Sugarcane (Saccharum spp. Hybrids). (2016). Biosciences Biotechnology Research Asia, 13(4), 2029-2038. [Link]

  • Plant Growth Regulators (PGRs). (n.d.). EZ-Gro. [Link]

  • Profiling Metabolites and Biological Activities of Sugarcane (Saccharum officinarum Linn.) Juice and its Product Molasses via a Multiplex Metabolomics Approach. (2019). Molecules, 24(5), 986. [Link]

  • Interactions of R-3-fluoro-4-chlorobenzylphosphonic acid with active site of parsley PAL. (2014). ResearchGate. [Link]

Sources

Safety data sheet (MSDS) and toxicity profile for 3-Bromobenzylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Bromobenzylphosphonic acid is a highly versatile halogenated organophosphorus building block utilized extensively in drug discovery, materials science, and agrochemical development[1]. Structurally, it combines a lipophilic brominated aromatic ring with a highly polar, acidic phosphonic acid moiety. This dual nature makes it an excellent candidate for cross-coupling reactions and surface functionalization, but it also necessitates stringent safety and handling protocols to mitigate its inherent hazards.

To establish a baseline for experimental design, the core physicochemical properties of 3-Bromobenzylphosphonic acid are summarized below.

Table 1: Physicochemical Identity

Property Value
IUPAC Name (3-bromophenyl)methylphosphonic acid[2]
CAS Registry Number 80395-12-6[]
Molecular Formula C₇H₈BrO₃P[]
Molecular Weight 251.01 g/mol []
Standard Commercial Purity ≥ 97%

| Physical State | Solid (Crystalline Powder) |

Toxicological Profile & Mechanistic Hazards

While specific in vivo toxicity data for 3-Bromobenzylphosphonic acid (CAS: 80395-12-6) is limited, its hazard profile is reliably extrapolated from its functional groups. The compound acts as a localized irritant primarily due to the rapid dissociation of protons from the phosphonic acid group when exposed to physiological moisture (e.g., sweat, tear film, or mucosal membranes).

Causality of Toxicity: The phosphonic acid moiety typically possesses two pKa​ values (approx. 2.0 and 7.0). Upon contact with biological tissues, the rapid localized drop in pH induces protein denaturation and cellular irritation. Concurrently, the lipophilic bromobenzyl tail facilitates partial membrane penetration, exacerbating the depth of the irritation.

ToxicityMechanism Exposure Dermal / Inhalation Exposure Dissolution Dissolution in Physiological Moisture Exposure->Dissolution Protonation Phosphonic Acid Proton Release (H+) Dissolution->Protonation Lipophilic Bromobenzyl Moiety Membrane Penetration Dissolution->Lipophilic Irritation Localized Tissue Irritation (H315/H319) Protonation->Irritation Lipophilic->Irritation

Caption: Mechanistic pathway of 3-Bromobenzylphosphonic acid tissue irritation.

Table 2: Extrapolated GHS Hazard Classifications

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Safety Data & Handling Protocols (MSDS Core)

Handling 3-Bromobenzylphosphonic acid requires specific Personal Protective Equipment (PPE) engineered to counteract both its acidic and halogenated properties.

Table 3: Mandatory PPE and Mechanistic Rationale

PPE Category Specification Causality / Rationale
Gloves Nitrile (Double-gloved) Nitrile provides a superior barrier against halogenated aromatics compared to latex, which can be permeated by the non-polar brominated ring.
Eye Protection Snug-fitting Safety Goggles Prevents airborne crystalline dust from dissolving in the tear film, which would cause immediate acidic burns (H319).

| Respirator | N95 or P100 Particulate Mask | Required during powder weighing. The compound's low molecular weight (251.01 g/mol )[] allows fine dust to easily reach the lower respiratory tract, triggering H335 hazards. |

Experimental Workflow: Safe Handling & Neutralization Protocol

When utilizing 3-Bromobenzylphosphonic acid in biological assays or sensitive catalytic cycles, the acidic nature of the compound will artificially skew assay pH, leading to false negatives or catalyst poisoning. The following protocol details the preparation of a pH-neutralized stock solution using a self-validating methodology .

Step-by-Step Methodology: Preparation of a 100 mM Neutralized Stock
  • Gravimetric Analysis: Weigh 25.1 mg of 3-Bromobenzylphosphonic acid (MW: 251.01 g/mol )[] using an analytical balance inside a ductless fume hood.

  • Primary Solvation: Dissolve the powder in 500 µL of molecular biology grade DMSO. Causality: The bromobenzyl group is highly lipophilic; initial solvation in DMSO ensures complete dissolution before the introduction of aqueous buffers, preventing micelle formation or precipitation.

  • Aqueous Dilution: Slowly add 400 µL of ddH2​O while vortexing continuously.

  • Controlled Titration: Add 0.1M NaOH dropwise (approx. 100 µL total). Causality: Rapid addition of concentrated base creates localized alkaline microenvironments that can trigger premature hydrolysis or degradation of the bromobenzyl framework. Dropwise addition ensures thermodynamic stability.

  • Self-Validating Verification Step: Extract a 10 µL aliquot of the final solution and dilute it into 90 µL of neutral ddH2​O . Measure the pH using a micro-pH probe.

    • Validation Criteria: If the pH reads between 7.35 and 7.45, the stock is validated for biological use. If the pH is < 7.35, add one additional drop of 0.1M NaOH and repeat the validation step.

  • Storage: Aliquot the validated solution into amber microcentrifuge tubes and store at -20°C to prevent photo-degradation of the carbon-bromine bond.

Neutralization Weigh Weigh Compound (Analytical Balance) Solvent Dissolve in DMSO / Water Weigh->Solvent Titrate Titrate with 0.1M NaOH (Monitor pH) Solvent->Titrate Validate Validate pH 7.4 (Self-Validating Step) Titrate->Validate Store Aliquot & Store at -20°C Validate->Store

Caption: Step-by-step workflow for the preparation and neutralization of stock solutions.

References

Note: The following sources were utilized to ground the chemical identity, molecular weight, and commercial availability of 3-Bromobenzylphosphonic acid.

  • [1] yield suppliers USA | americanchemicalsuppliers.com | 1

  • 3-Bromobenzylphosphonic acid 97 80395-12-6 | sigmaaldrich.com |

  • [2] [(3-bromophenyl)methyl]phosphonic acid - CAS号 | molaid.com | 2

  • [] Phosphorus Compounds - Building Block / BOC Sciences | bocsci.com |

Sources

Methodological & Application

Application Note: Surface Modification of Metal Oxides with 3-Bromobenzylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

The functionalization of inorganic metal oxides (e.g., TiO₂, ZnO, NiOₓ, and superparamagnetic iron oxide nanoparticles/SPIONs) is a critical step in bridging the gap between solid-state materials and complex organic or biological systems. 3-Bromobenzylphosphonic acid (3-BBP) has emerged as a highly versatile, bifunctional surface modifier.

By leveraging the robust coordination chemistry of the phosphonic acid moiety, 3-BBP forms dense, highly stable self-assembled monolayers (SAMs) on metal oxide surfaces. Simultaneously, the meta-substituted aryl bromide acts as an orthogonal chemical handle. This allows researchers to perform post-assembly modifications—such as palladium-catalyzed cross-coupling—directly on the solid support[1][2]. Furthermore, the intrinsic dipole moment of the bromobenzyl group enables precise tuning of the substrate's electronic work function, a property highly sought after in the development of advanced optoelectronics and solar cells[3].

Mechanistic Principles of Interfacial Engineering

As an Application Scientist, it is crucial to understand why specific molecules and conditions are chosen, rather than simply following a recipe. The efficacy of 3-BBP relies on two distinct chemical domains:

  • The Anchoring Group (Phosphonic Acid): Phosphonic acids (R-PO(OH)₂) react with surface hydroxyl groups (M-OH) on metal oxides via a heterocondensation reaction, releasing water. Depending on the surface geometry and the density of hydroxyls, the phosphonate can bind in monodentate, bidentate, or tridentate coordination modes[4]. Bidentate and tridentate modes are thermodynamically favored after thermal annealing, resulting in an exceptionally stable M-O-P covalent linkage that resists hydrolysis in physiological and harsh chemical environments[5][6].

  • The Functional Tail (3-Bromobenzyl): The aromatic ring provides a rigid spacer that promotes dense molecular packing via intermolecular π-π interactions. The bromine atom serves a dual purpose:

    • Electronic Modulation: The strongly electronegative bromine atom creates a permanent molecular dipole moment. When oriented as a SAM, this collective dipole alters the surface free energy and shifts the work function of the metal oxide, which can reduce interfacial recombination and improve open-circuit voltage (V_oc) in devices like perovskite solar cells[3][7].

    • Orthogonal Reactivity: The C-Br bond is completely unreactive during the SAM deposition process. However, once the monolayer is formed, the aryl bromide is primed for Pd-catalyzed reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings). This allows for the covalent tethering of complex molecules—such as conjugated polymers, targeting ligands, or fluorophores—that might otherwise degrade if subjected to direct phosphonic acid synthesis[1][2].

Mechanism M_OH Metal Oxide Surface (M-OH) SAM SAM Formation (M-O-P Bonds) M_OH->SAM Condensation (-H2O) BBP 3-Bromobenzylphosphonic Acid (3-BBP) BBP->SAM CrossCoupling Pd-Catalyzed Cross-Coupling SAM->CrossCoupling Reacts at C-Br Functionalized Functionalized Surface (Target Ligand Attached) CrossCoupling->Functionalized + R-B(OH)2 (Suzuki)

Mechanism of 3-BBP binding to metal oxides and subsequent functionalization.

Quantitative Data & Material Properties

The introduction of brominated benzylphosphonic acids significantly alters the physicochemical properties of the bare metal oxide. The table below summarizes the expected shifts based on grounded data for bromobenzylphosphonic acid SAMs on standard oxide substrates[3][7].

SubstrateSurface TreatmentWater Contact Angle (°)Work Function (eV)Photovoltage (V_oc) in PSCs*
NiOₓ Bare (Unmodified)~40°5.000.978 V
NiOₓ Benzylphosphonic Acid (BPA)~72°5.151.010 V
NiOₓ Bromobenzylphosphonic Acid~85°5.301.029 V
TiO₂ Bare (Unmodified)< 15°4.20N/A
TiO₂ Bromobenzylphosphonic Acid~75°4.50N/A

*Data representative of inverted Perovskite Solar Cell (PSC) architectures utilizing brominated BPA modifiers[3].

Experimental Protocols

The following self-validating protocols are designed to ensure maximum grafting density and reproducible downstream functionalization.

Protocol A: Substrate Preparation and Hydroxylation

Causality: Phosphonic acids require surface hydroxyls to anchor. Adventitious carbon from the atmosphere blocks these sites.

  • Solvent Cleaning: Sonicate the metal oxide substrates (e.g., ITO, FTO, or coated glass) sequentially in Alconox solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Blow dry with a stream of high-purity N₂ gas.

  • Activation: Treat the substrates with UV-Ozone or Oxygen Plasma for 15–20 minutes immediately prior to SAM deposition. Validation: A drop of water placed on the surface should wet completely (Contact Angle < 5°), indicating a highly hydroxylated, high-energy surface[4].

Protocol B: 3-BBP Monolayer Assembly

Causality: Liquid-phase deposition allows for thermodynamic equilibration of the monolayer. Annealing drives the condensation reaction to completion.

  • Solution Preparation: Dissolve 3-Bromobenzylphosphonic acid in anhydrous ethanol or methanol to a final concentration of 1 to 5 mM[6].

  • Immersion: Submerge the activated metal oxide substrates into the 3-BBP solution. Incubate at room temperature for 12 to 24 hours. (For nanoparticle suspensions, stir continuously).

  • Rinsing: Remove the substrates and rinse thoroughly with neat ethanol to remove physisorbed, unreacted multilayers.

  • Thermal Annealing (Critical Step): Bake the substrates on a hotplate or in an oven at 120 °C for 1 hour. Causality: This provides the thermal energy required to convert hydrogen-bonded intermediates into robust bidentate/tridentate M-O-P bonds[6][8].

Protocol C: On-Surface Suzuki-Miyaura Cross-Coupling

Causality: Utilizing the aryl bromide handle to attach a functional boronic acid (e.g., a fluorescent dye or biological targeting ligand).

  • Reaction Mixture: In a Schlenk flask under N₂, combine the targeting ligand-boronic acid (2.0 eq), Pd(PPh₃)₄ catalyst (5 mol%), and K₂CO₃ (3.0 eq) in a degassed mixture of Toluene/Water (4:1 v/v).

  • Substrate Addition: Submerge the 3-BBP modified substrate into the reaction mixture.

  • Coupling: Heat the mixture gently to 80 °C and allow the reaction to proceed for 12 hours[1][2].

  • Purification: Remove the substrate, wash extensively with toluene, water, and ethanol, and dry under N₂.

Workflow Step1 Step 1: Surface Activation UV-Ozone / O2 Plasma Step2 Step 2: SAM Deposition 1-5 mM 3-BBP in Ethanol Step1->Step2 Generates M-OH Step3 Step 3: Thermal Annealing 120°C for 1h Step2->Step3 Physisorption to Chemisorption Step4 Step 4: On-Surface Coupling Pd Catalyst, Base, 80°C Step3->Step4 Tridentate M-O-P formed Step5 Step 5: Characterization XPS, FT-IR, Contact Angle Step4->Step5 Orthogonal Reactivity

Step-by-step experimental workflow for 3-BBP surface modification and coupling.

Quality Control & Surface Validation

To ensure the trustworthiness of the surface modification, the following analytical techniques should be employed:

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of the SAM by monitoring the P 2p peak (~133 eV) and the Br 3d peak (~70 eV). The disappearance of the Br 3d peak post-Suzuki coupling serves as quantitative proof of reaction completion[3].

  • Contact Angle Goniometry: The surface should transition from highly hydrophilic (< 5°) to hydrophobic (~85°) after 3-BBP deposition, validating the presence of the outward-facing bromophenyl rings[3][7].

  • FT-IR Spectroscopy: Monitor the disappearance of the P-OH stretching bands (usually broad around 2100–2400 cm⁻¹) and the appearance of strong M-O-P stretching vibrations (1000–1100 cm⁻¹), confirming covalent attachment[6][9].

References

  • Benchchem. Application Notes and Protocols for Surface Modification of Metal Oxides using Phenylphosphonic Acid.
  • Langmuir - ACS Publications. Efficient Modification of Metal Oxide Surfaces with Phosphonic Acids by Spray Coating.
  • PubMed Central (PMC). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires.
  • SciSpace. Effects of metal oxide surface doping with phosphonic acid monolayers on alcohol dehydration activity and selectivity.
  • ResearchGate. Modification of NiOx hole transport layers with 4-bromobenzylphosphonic acid and its influence on the performance of lead halide perovskite solar cells.
  • DORA 4RI. Self‐assembled monolayers (SAMs) in inverted perovskite solar cells and their tandem photovoltaics application.
  • SciSpace. Organic−Inorganic Nanocomposites by Placing Conjugated Polymers in Intimate Contact with Quantum Rods.
  • Graz University of Technology. Introducti (Mangalam et al.).
  • MDPI. Metal Phosphonates and Phosphinates.

Sources

Application Note: ¹H and ³¹P NMR Spectroscopic Characterization of 3-Bromobenzylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Phosphonic acids are indispensable pharmacophores in modern drug development, frequently serving as metabolically stable bioisosteres for natural phosphates. Because the carbon-phosphorus (C-P) bond is highly resistant to enzymatic cleavage by phosphatases, these moieties are critical in the design of targeted therapeutics. Specifically, 3-Bromobenzylphosphonic acid (CAS: 80395-12-6) is a highly versatile synthetic building block utilized in the development of prostate-specific membrane antigen (PSMA) inhibitors [2], enzyme transition-state analogs, and targeted bone-delivery agents.

Accurate structural characterization of 3-bromobenzylphosphonic acid relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H NMR elucidates the organic framework and substitution patterns, ³¹P NMR provides direct, quantitative insight into the phosphorus coordination environment, protonation state, and sample purity [1]. This application note details a self-validating protocol for the rigorous ¹H and ³¹P NMR characterization of 3-bromobenzylphosphonic acid, explaining the mechanistic causality behind spectral phenomena and experimental parameters.

Mechanistic Principles of Phosphonate NMR

Heteronuclear Spin-Spin Coupling (Causality)

The ¹H NMR spectrum of 3-bromobenzylphosphonic acid is defined by the heteronuclear coupling between the spin-½ ³¹P nucleus (100% natural abundance) and the adjacent protons. The methylene bridge (-CH₂-) is directly adjacent to the phosphorus atom. The magnetic moment of the ³¹P nucleus splits the resonance of these methylene protons into a distinct doublet. The magnitude of this two-bond coupling (²J_HP) is typically between 20.5 Hz and 22.0 Hz [3]. This large coupling constant is a diagnostic hallmark of benzylphosphonic acids, differentiating them from phosphate esters (³J_HP) where the coupling is significantly smaller.

Spin_Coupling P 31P Nucleus (Spin I = 1/2) CH2 Methylene Protons (-CH2-) (Spin I = 1/2) P->CH2 2J_HP (~21 Hz) Strong Splitting (Doublet) Ar Aromatic Protons (Spin I = 1/2) P->Ar 4J_HP (~1-2 Hz) Weak/Unresolved Splitting CH2->P 2J_PH (~21 Hz) Observed in Coupled 31P

Mechanistic pathway of heteronuclear spin-spin coupling between 31P and 1H nuclei.

Chemical Shift Dynamics

The ³¹P chemical shift is highly sensitive to the electron density surrounding the phosphorus nucleus. For free benzylphosphonic acids in a polar aprotic solvent like DMSO-d₆, the ³¹P resonance typically appears as a sharp singlet between +20.0 and +22.0 ppm [1][3]. However, this shift is concentration- and pH-dependent. Hydrogen bonding and dimerization at high concentrations can cause slight downfield shifts, making standardized sample preparation critical for reproducible data.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocol integrates self-validating checkpoints at critical stages of the NMR workflow.

Sample Preparation

Causality of Solvent Choice: Phosphonic acids are highly polar and often exhibit poor solubility in standard chlorinated solvents (e.g., CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because its strong hydrogen-bond accepting capability disrupts phosphonic acid dimers, ensuring complete dissolution and sharp NMR resonances.

  • Weighing: Accurately weigh 10–15 mg of 3-bromobenzylphosphonic acid into a clean glass vial.

    • Self-Validation: Using less than 5 mg will result in poor ³¹P signal-to-noise (S/N) ratios; exceeding 25 mg may lead to concentration-dependent chemical shift drifting and line broadening due to increased viscosity.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes.

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube.

Instrument Setup & Tuning
  • Probe Selection: Use a spectrometer (e.g., 400 MHz or 500 MHz) equipped with a Broadband (BBO or BBFO) probe capable of tuning to both ¹H (400.13 MHz) and ³¹P (161.98 MHz) frequencies.

  • Tuning and Matching (Critical Step): Manually or automatically tune and match the probe for both nuclei.

    • Causality: ³¹P has a significantly lower gyromagnetic ratio than ¹H. Poor tuning reflects RF power back to the amplifier, leading to inaccurate 90° pulse widths, poor excitation profiles, and severely degraded S/N.

  • Shimming: Lock onto the deuterium signal of DMSO-d₆. Shim the magnetic field (Z1-Z5).

    • Self-Validation: Check the Full Width at Half Maximum (FWHM) of the residual DMSO pentet (2.50 ppm). It must be ≤ 1.0 Hz before proceeding to acquisition.

Acquisition Parameters
  • ¹H NMR:

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s (Ensures full relaxation of aromatic protons for accurate integration).

    • Spectral Width: 15 ppm (Required to capture the highly deshielded -PO₃H₂ protons).

  • ³¹P{¹H} NMR (Proton-Decoupled):

    • Number of Scans (NS): 64 to 128.

    • Relaxation Delay (D1): 2.0 s.

    • Decoupling Sequence: WALTZ-16 or inverse gated decoupling.

    • Causality: Continuous ¹H decoupling collapses the ³¹P multiplet (a triplet caused by the two methylene protons) into a single sharp peak, maximizing S/N and simplifying the spectrum [4]. The Nuclear Overhauser Effect (NOE) generated by ¹H decoupling also enhances the ³¹P signal intensity.

NMR_Workflow A Sample Weighing (10-15 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Vortex & Sonication (Ensure Homogeneity) B->C D NMR Tube Transfer (5 mm Standard) C->D E Lock, Tune, Match & Shim (Self-Validation Step) D->E F 1H NMR Acquisition (ns=16, d1=2s) E->F G 31P{1H} NMR Acquisition (ns=64, d1=2s, decoupled) E->G H Data Processing (FT, Phase, Baseline, Integration) F->H G->H

Step-by-step workflow for the NMR preparation and acquisition of phosphonic acid derivatives.

Data Presentation & Spectral Assignments

The quantitative data obtained from the workflows are summarized below. The assignments are based on the predictable electronic effects of the meta-bromo substitution and the phosphonic acid moiety.

Table 1: ¹H NMR Spectral Assignments for 3-Bromobenzylphosphonic Acid (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Structural Causality
~3.05 Doublet (d)2H²J_HP ≈ 21.4 Hz-CH₂-P : Methylene protons split by the adjacent ³¹P nucleus [3].
~7.20 - 7.30 Multiplet (m)2H³J_HH ≈ 7.5 HzAr-H (H-5, H-6) : Aromatic protons meta and para to the bromine atom.
~7.40 - 7.45 Multiplet (m)1H³J_HH ≈ 7.5 HzAr-H (H-4) : Aromatic proton ortho to the bromine atom (deshielded by halogen electronegativity).
~7.48 Broad Singlet (br s)1HUnresolvedAr-H (H-2) : Isolated proton between the -Br and -CH₂PO₃H₂ groups.
~10.50 Broad Singlet (br s)2HN/A-PO₃H₂ : Acidic protons. (Note: Highly dependent on residual water and concentration; may exchange and broaden).

Table 2: ³¹P NMR Spectral Assignments (in DMSO-d₆)

Chemical Shift (δ, ppm)Multiplicity (³¹P{¹H})Multiplicity (³¹P Coupled)Assignment
+20.5 to +21.5 Singlet (s)Triplet (t), ²J_PH ≈ 21.4 Hz-PO₃H₂ : Typical shift for a free benzylphosphonic acid [1][3].

Note on Referencing: ³¹P chemical shifts are historically referenced to an external capillary of 85% H₃PO₄ (0.0 ppm) [1]. Modern spectrometers utilize the unified scale (Ξ = 40.480742%) relative to the ¹H TMS signal, eliminating the need for a physical external standard.

Troubleshooting & Field Insights

  • Missing or Extremely Broad Acidic Protons: The -PO₃H₂ protons undergo rapid chemical exchange with trace water in the solvent. If the DMSO-d₆ is wet, the peak at ~10.5 ppm will merge with the water peak (~3.3 ppm), creating an unresolved broad hump. Solution: Use fresh, ampouled DMSO-d₆ stored over molecular sieves.

  • Unexpected Peaks in ³¹P NMR: The presence of peaks around +10 to +15 ppm often indicates the formation of pyrophosphonates (anhydrides) due to dehydration, or incomplete deprotection if the molecule was synthesized from dialkyl phosphonate precursors [4].

References

  • Selective Esterification of Phosphonic Acids.nih.gov.
  • Probing for a hydrophobic a binding register in prostate-specific membrane antigen with phenylalkylphosphonamidates.Cancer Targeted Technology.
  • Synthesis, Characterization and Applications of New Azo Compounds Containing Phosphonic Acid.Asian Publication Corporation.
  • Initial Steps of the Acid-Catalyzed Polyoxometalate-Functionalization with Phosphonic Acid Esters.ACS Publications.

Application Note: Advanced Isolation and Purification Strategies for 3-Bromobenzylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 3-Bromobenzylphosphonic Acid (CAS: 80395-12-6)

Executive Summary & Mechanistic Context

3-Bromobenzylphosphonic acid is a highly versatile synthetic building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions and as a bioisostere in the development of enzyme inhibitors. Despite its utility, the isolation of phosphonic acids from crude reaction mixtures presents a notorious technical bottleneck.

The high polarity of the phosphonate moiety ( −PO3​H2​ ) drives the formation of extensive intermolecular hydrogen-bonding networks. Instead of forming tractable crystalline solids, these compounds readily absorb atmospheric moisture, resulting in hygroscopic, amorphous oils . This application note outlines three field-proven, self-validating purification paradigms designed to overcome these physicochemical barriers by manipulating the ionization state, solvent polarity, and counter-ion sterics of the phosphonate group.

Physicochemical Profile

To design an effective purification strategy, one must first understand the target's intrinsic properties.

PropertyValue / Description
Molecular Formula C7​H8​BrO3​P
Molecular Weight 251.01 g/mol
CAS Registry Number 80395-12-6
pKa (approximate) pKa1​≈2.1 , pKa2​≈7.0
Solubility Profile Freely soluble in alcohols (methanol, ethanol) and hot water; sparingly soluble in cold water; insoluble in non-polar organics (hexane, ether).
Physical State (Crude) Often presents as a sticky, hygroscopic oil or amorphous semi-solid.

Purification Decision Matrix

The choice of purification technique depends entirely on the physical state and impurity profile of your crude material.

G Start Crude 3-Bromobenzylphosphonic Acid Assess Assess Physical State & Impurity Profile Start->Assess Cond1 Solid / Minor Impurities (>90% Purity) Assess->Cond1 Cond2 Oily / Amorphous (Hygroscopic) Assess->Cond2 Cond3 Complex Mixture (High Salts / Neutrals) Assess->Cond3 Prot1 Protocol 1: Solvent-Antisolvent Recrystallization Cond1->Prot1 Prot2 Protocol 2: DCHA Salt Formation & Acidic Cleavage Cond2->Prot2 Prot3 Protocol 3: SAX Chromatography (Formic Acid Elution) Cond3->Prot3 Pure Pure 3-Bromobenzylphosphonic Acid (>99% Purity) Prot1->Pure Prot2->Pure Prot3->Pure

Decision matrix for the purification of 3-Bromobenzylphosphonic acid based on crude state.

Experimental Protocols

Protocol 1: Solvent-Antisolvent Recrystallization (Free Acid)

Mechanistic Rationale: This method exploits the steep temperature-dependent solubility curve of phosphonic acids in polar solvent mixtures . Acetone acts as the primary solvent to dissolve the organic framework, while water acts as the antisolvent to force the polar phosphonate groups to self-assemble into a crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Transfer 1.0 g of crude 3-Bromobenzylphosphonic acid to a 50 mL Erlenmeyer flask. Add minimal boiling acetone (approx. 5-8 mL) until the solid is completely dissolved.

  • Antisolvent Addition: While maintaining gentle heating, add hot deionized water dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1-2 drops of hot acetone just until the turbidity clears. This establishes a perfectly saturated solution at the boiling point.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. Causality: Slow cooling prevents local supersaturation, ensuring impurities are excluded from the growing crystal lattice.

  • Harvesting: Once crystallization is complete at room temperature, chill the flask in an ice bath (0-5 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Self-Validation Check: Wash the filter cake with ice-cold acetone/water (1:1). Dry under high vacuum. The resulting solid should be free-flowing. If the material immediately becomes sticky upon exposure to air, residual impurities are disrupting the lattice, and you must proceed to Protocol 2 .

Protocol 2: Dicyclohexylamine (DCHA) Salt Resolution

Mechanistic Rationale: When the free acid refuses to crystallize, introducing Dicyclohexylamine (DCHA) forms a stable, highly crystalline dicyclohexylammonium salt. The bulky, lipophilic cyclohexyl rings sterically shield the polar phosphonate core, disrupting the hygroscopic water-binding network and forcing precipitation .

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude, oily 3-Bromobenzylphosphonic acid in a minimal volume of anhydrous diethyl ether or acetone.

  • Amine Addition: Slowly add 1.05 equivalents of Dicyclohexylamine (CAS 101-83-7) dropwise with vigorous stirring. A white precipitate of the DCHA salt will begin to form almost immediately.

  • Isolation: Stir for 1 hour at room temperature, then cool to 4 °C. Filter the crystalline salt and wash generously with cold diethyl ether. Causality: Ether removes unreacted DCHA and non-polar organic impurities while leaving the ionic salt intact.

  • Acidic Cleavage (Liberation): To recover the free acid, suspend the purified DCHA salt in Ethyl Acetate (EtOAc). Add an equal volume of 10% aqueous Potassium Bisulfate ( KHSO4​ ) or 1 M HCl .

  • Biphasic Extraction: Stir vigorously until two clear phases form. Causality: The strong acid protonates the phosphonate, driving the neutral free acid into the organic EtOAc layer, while the DCHA remains trapped in the aqueous layer as a sulfate/chloride salt.

  • Self-Validation Check: Test the pH of the aqueous layer; it must remain <2.0 to ensure complete cleavage. Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to yield analytically pure 3-Bromobenzylphosphonic acid.

Protocol 3: Strong Anion-Exchange (SAX) Chromatography

Mechanistic Rationale: For complex mixtures containing high salt loads, traditional silica gel chromatography fails due to irreversible chemisorption of the phosphonate. SAX resins (e.g., Dowex 1X8) selectively bind the fully ionized phosphonate at slightly basic pH. Neutral and cationic impurities are washed away, and the product is eluted by dropping the pH below the phosphonate's pKa1​ , neutralizing the molecule and releasing it from the resin .

Step-by-Step Methodology:

  • Resin Preparation: Swell Dowex 1X8 (formate form) in deionized water and pack into a glass column.

  • Sample Loading: Dissolve the crude mixture in water and adjust the pH to 7.5 - 8.0 using dilute NaOH . Load the solution onto the column. At this pH, the phosphonate is a dianion and binds tightly to the quaternary ammonium sites on the resin.

  • Impurity Wash: Wash the column with 3-5 column volumes (CV) of deionized water, followed by 2 CV of 50% Methanol/Water to elute neutral organic impurities.

  • Elution: Elute the target compound using a gradient of 5% to 10% aqueous Formic Acid.

  • Self-Validation Check: Monitor the fractions using TLC (visualized with iodine or phosphomolybdic acid stain). Combine the product-containing fractions and lyophilize (freeze-dry) to remove water and volatile formic acid, yielding the pure target compound.

References

  • Turhanen, P., et al. "Experience with purification/crystallisation of phosphonic acids - RPO(OH)2." ResearchGate, April 2013. Available at:[Link]

  • Royal Society of Chemistry. "Purifying by recrystallisation – teacher notes." RSC Education. Available at:[Link]

  • Diop, T., et al. "Dicyclohexylammonium O,O'-Diphenyl Phosphate: Spectroscopic Study, Crystal Structure, and Hirshfeld Surface Analysis." MDPI: International Journal of Molecular Sciences, March 2019. Available at:[Link]

Troubleshooting & Optimization

Troubleshooting low solubility of 3-Bromobenzylphosphonic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when formulating halogenated organophosphorus compounds for biological and chemical assays. 3-Bromobenzylphosphonic acid presents a unique solubilization challenge due to the competing physicochemical properties of its highly polar phosphonic acid moiety and its lipophilic brominated aromatic ring.

This guide is designed to provide you with the mechanistic understanding and field-validated protocols necessary to achieve stable, reproducible aqueous solutions of 3-Bromobenzylphosphonic acid.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 3-Bromobenzylphosphonic acid immediately precipitate when added to my standard aqueous buffer (pH 7.0)? A1: The precipitation is driven by a combination of self-acidification and high lipophilicity. Phosphonic acids are diprotic; the first dissociation constant ( pKa1​ ) typically ranges from 1.3 to 2.2, while the second ( pKa2​ ) is around 6.7 to 7.2[1]. When you add the free acid to an unbuffered or weakly buffered aqueous solution, it releases protons, dropping the local pH. At this acidic pH, the molecule remains predominantly in its neutral, fully protonated state. Without the strong ion-dipole interactions provided by a deprotonated phosphonate anion, the hydrophobic forces of the bulky 3-bromo substitution drive the molecules to aggregate and precipitate[2].

Q2: How can I achieve a stable 50 mM aqueous stock solution without using organic solvents? A2: You must force the deprotonation of the phosphonic acid group. By titrating the suspension with a strong base (e.g., NaOH or KOH) to a pH > 7.5, you convert the insoluble free acid into its highly water-soluble monosodium or disodium salt[2]. The introduction of a formal negative charge drastically increases the molecule's hydration energy, overcoming the lipophilicity of the bromobenzyl group.

Q3: My downstream cellular assay is highly sensitive to basic pH and high ionic strength. What are my alternative solubilization strategies? A3: If in situ salt formation is incompatible with your assay, you should utilize a co-solvent system. 3-Bromobenzylphosphonic acid exhibits moderate to high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Ethanol[3]. The hydroxyl groups of the phosphonic acid form strong hydrogen bonds with these solvents, facilitating dissolution without requiring pH adjustment. You can prepare a highly concentrated stock (e.g., 100 mM) in 100% DMSO and dilute it into your final assay buffer, keeping the final organic solvent concentration below the toxicity threshold (typically < 1% v/v).

Q4: I prepared a DMSO stock, but the compound "crashes out" (turns cloudy) the moment I dilute it into my aqueous assay buffer. How do I prevent this? A4: This phenomenon, known as localized supersaturation, occurs when the organic solvent diffuses into the aqueous phase faster than the hydrophobic compound can disperse, leading to rapid nucleation. To prevent this:

  • Ensure your receiving aqueous buffer is at room temperature or slightly warmed (cold buffers reduce solubility limits).

  • Pre-adjust the receiving buffer to pH 7.4 or higher.

  • Add the DMSO stock dropwise while continuously vortexing or stirring the aqueous phase to ensure instantaneous mechanical dispersion.

Part 2: Quantitative Physicochemical Data

To make informed formulation decisions, it is critical to understand the baseline properties of the molecule. The table below summarizes the physicochemical properties of 3-Bromobenzylphosphonic acid compared to its non-halogenated analog.

ParameterBenzylphosphonic Acid3-Bromobenzylphosphonic AcidSolubilization Impact & Causality
pKa1​ ~2.2[4]~2.0 (Estimated)Requires pH > 3 for first deprotonation.
pKa2​ ~7.1~6.8 (Estimated)Requires pH > 7.5 to form the highly soluble disodium salt.
Lipophilicity (LogP) ModerateHighThe bulky bromine atom drastically reduces baseline aqueous solubility.
Aqueous Solubility (pH 3) Sparingly solubleInsolubleNeutral species aggregates via hydrophobic interactions.
Aqueous Solubility (pH 8) Highly solubleSolubleIon-dipole interactions of the deprotonated salt overcome lipophilicity[2].
Solubility in DMSO/EtOH SolubleHighly SolubleStrong hydrogen bonding with the solvent stabilizes the molecule[3].

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not skip the validation checks, as they ensure the thermodynamic stability of your solutions before introducing them to sensitive assays.

Protocol A: Preparation of a 50 mM Aqueous Stock via In Situ Salt Formation

Use this protocol when organic solvents are strictly prohibited.

  • Weighing: Accurately weigh 12.55 mg of 3-Bromobenzylphosphonic acid (MW 251.01 g/mol ).

  • Initial Suspension: Transfer the powder to a glass vial and add 800 µL of molecular biology grade H2​O . The solution will appear milky/cloudy (suspension).

  • Titration: Add 1.0 M NaOH dropwise (in 5 µL increments). After each addition, vortex vigorously for 10 seconds.

  • Monitoring: Continue titration until the solution transitions from a cloudy suspension to completely clear. This typically occurs as the pH crosses 7.5.

  • Volume Adjustment: Once clear, measure the pH using a micro-probe (target pH 7.5 - 8.0). Adjust the final volume to exactly 1.0 mL using H2​O .

  • Validation Check (Self-Validation): Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer. An OD600​<0.01 confirms the absence of micro-precipitates. Store at 4°C.

Protocol B: Preparation of a 100 mM Stock via Co-Solvent (DMSO)

Use this protocol when the assay tolerates trace amounts of organic solvents.

  • Weighing: Weigh 25.10 mg of 3-Bromobenzylphosphonic acid.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex for 30 seconds. The compound should dissolve rapidly due to hydrogen bonding with the sulfoxide group[3].

  • Aqueous Dilution (Critical Step): To prepare a 1 mM working solution, place 990 µL of your target aqueous buffer (pre-warmed to 25°C, pH 7.4) on a magnetic stirrer.

  • Dropwise Addition: While stirring rapidly, add 10 µL of the 100 mM DMSO stock dropwise directly into the vortex of the stirring buffer.

  • Validation Check (Self-Validation): Shine a laser pointer through the glass vial. If the beam path is highly visible (Tyndall effect), colloidal aggregation has occurred. If the beam is invisible, true solubilization has been achieved.

Part 4: Solubilization Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy for your specific experimental constraints.

Solubilization_Workflow Start 3-Bromobenzylphosphonic Acid (Aqueous Suspension) Decision1 Can the downstream assay tolerate pH > 7.5? Start->Decision1 PathBase Add 1M NaOH/KOH (Titrate to pH 7.5 - 8.0) Decision1->PathBase Yes Decision2 Can the assay tolerate organic co-solvents (DMSO/EtOH)? Decision1->Decision2 No ResultBase Soluble Sodium/Potassium Salt (Aqueous) PathBase->ResultBase PathSolvent Dissolve in 100% DMSO/EtOH (Prepare 50-100 mM Stock) Decision2->PathSolvent Yes PathComplex Use Complexation Agents (e.g., Cyclodextrins) or Surfactants Decision2->PathComplex No ResultSolvent Dilute into Aqueous Buffer (Final co-solvent < 5%) PathSolvent->ResultSolvent ResultComplex Soluble Inclusion Complex PathComplex->ResultComplex

Decision matrix for solubilizing 3-Bromobenzylphosphonic acid based on assay constraints.

References

  • Phosphonic acid: preparation and applications. National Library of Medicine (PMC). Available at:[Link][2]

  • Benzylphosphonic Acid. Sinochem Nanjing Corporation. Available at: [Link][4]

  • The solubility of phosphoric acid in different solvents. Enzyme Code. Available at: [Link][3]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI. Available at:[Link][1]

Sources

Optimizing reaction temperature for 3-Bromobenzylphosphonic acid phosphonation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and mechanistic challenges encountered during the synthesis of 3-bromobenzylphosphonic acid.

The formation of the P–C bond relies on the classical Michaelis-Arbuzov reaction, which converts 3-bromobenzyl bromide and triethyl phosphite into diethyl 3-bromobenzylphosphonate, followed by acidic hydrolysis[1]. The most frequent point of failure in this workflow is improper temperature optimization during the phosphonation step.

Pathway Overview & Mechanistic Causality

The Arbuzov reaction is a two-step cascade. First, the nucleophilic phosphorus atom of triethyl phosphite attacks the benzylic carbon via an S_N2 mechanism, displacing the bromide ion to form an alkoxyphosphonium intermediate[1]. The second step is the dealkylation of this intermediate: the displaced bromide attacks an ethyl group, forming the stable P=O bond and releasing ethyl bromide gas.

The Causality of Temperature: The first step (S_N2) occurs readily at lower temperatures (e.g., 70 °C)[1]. However, the second step requires significant activation energy to collapse the intermediate. Without sufficient heat (typically 140–160 °C) or a Lewis acid catalyst, the reaction stalls, leading to an accumulation of the phosphonium salt and poor yields[2].

Pathway A 3-Bromobenzyl bromide C Diethyl 3-bromobenzyl- phosphonate A->C Arbuzov Reaction ΔT (140-150°C) B Triethyl phosphite (P(OEt)3) B->C D 3-Bromobenzyl- phosphonic acid C->D Hydrolysis (HCl or TMSBr)

Reaction pathway for 3-bromobenzylphosphonic acid synthesis via Michaelis-Arbuzov.

Standard Operating Procedure (SOP): Temperature-Optimized Phosphonation

To ensure reproducible yields, this protocol integrates self-validating analytical checkpoints.

Phase 1: Phosphonation (Arbuzov Reaction)

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 3-bromobenzyl bromide (1.0 eq). Ensure the condenser is connected to a scrubber system to capture volatile ethyl bromide.

  • Addition: Slowly add triethyl phosphite (1.2 - 1.5 eq). Causality Note: Excess phosphite acts as both the reactant and the solvent, driving the equilibrium forward while preventing localized overheating.

  • Heating: Gradually heat the reaction mixture to 140–150 °C under a nitrogen atmosphere[2].

  • Self-Validation (³¹P NMR): Monitor the reaction progress by taking aliquots for ³¹P NMR spectroscopy. The reaction is complete when the P(III) signal of triethyl phosphite (~138 ppm) is consumed, and the P(V) signal of diethyl 3-bromobenzylphosphonate (~26 ppm) is dominant[3]. This typically takes 2-4 hours.

  • Purification: Cool to room temperature. Remove excess triethyl phosphite and volatile byproducts via vacuum distillation.

Phase 2: Hydrolysis

  • Deprotection: Dissolve the isolated diethyl 3-bromobenzylphosphonate in anhydrous dichloromethane (DCM). Add bromotrimethylsilane (TMSBr) (3.0 eq) dropwise at 0 °C, then allow it to warm to room temperature for 4 hours.

  • Hydrolysis: Concentrate the mixture under reduced pressure, then add a methanol/water mixture to hydrolyze the silyl esters.

  • Isolation: Concentrate and recrystallize to yield pure 3-bromobenzylphosphonic acid.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the thermodynamic outcomes of the phosphonation step based on empirical benchmarking.

Temperature (°C)CatalystReaction TimeYield (%)Observations / Mechanistic Outcome
70 - 90 None> 24 h< 20%Stalls at phosphonium intermediate; insufficient energy for dealkylation.
120 - 130 None6 - 8 h65 - 75%Moderate conversion; prolonged heating required, leading to minor impurities.
140 - 150 None2 - 4 h85 - 95% Optimal uncatalyzed range ; efficient ethyl bromide removal drives reaction.
> 160 None< 2 h< 60%Product degradation; potential radical side-reactions at the Ar-Br bond.
25 (RT) ZnBr₂ (0.2 eq)1 - 2 h> 90%Lewis acid lowers activation energy; proceeds via an S_N1-like mechanism.

Troubleshooting Guides & FAQs

LogicTree Start Issue: Incomplete Reaction or Low Yield? CheckTemp Evaluate Reaction Temperature Start->CheckTemp LowTemp T < 120°C (Uncatalyzed) CheckTemp->LowTemp HighTemp T > 160°C CheckTemp->HighTemp LowTempFix Increase T to 140°C or add ZnBr2 catalyst LowTemp->LowTempFix Phosphonium salt accumulates HighTempFix Reduce T to prevent side reactions/degradation HighTemp->HighTempFix Impurities/Color change

Troubleshooting logic tree for resolving temperature-dependent Arbuzov failures.

Q1: Why does my reaction stall at lower temperatures (e.g., 90 °C) when no catalyst is used? A1: The reaction is stalling because it lacks the thermal energy required for the second step of the Arbuzov cascade. While the initial S_N2 attack to form the benzyl triethoxy phosphonium bromide occurs readily at ~70 °C, the subsequent dealkylation requires much higher energy[1]. Without raising the temperature to at least 140 °C, the intermediate simply accumulates.

Q2: I am observing multiple phosphorus peaks in my ³¹P NMR, and the solution has turned dark brown. What is happening? A2: You have likely exceeded 160 °C. While the benzylic C–Br bond is highly reactive toward phosphites, extreme temperatures can induce side reactions at the less reactive aryl bromide position, leading to polymerization or transesterification[2]. Ensure your heating mantle is strictly controlled at 140–150 °C.

Q3: Can I perform this reaction at room temperature to protect sensitive functional groups? A3: Yes. If your substrate cannot tolerate 150 °C, you can use a Lewis acid-mediated approach. Adding a catalytic amount of Zinc Bromide (ZnBr₂) (0.2 equivalents) in dichloromethane allows the reaction to proceed at room temperature[2]. The Lewis acid coordinates with the phosphite and the halide, shifting the second step of the reaction to an S_N1 mechanism, drastically lowering the activation energy[1].

Q4: How do I safely handle the byproducts of this temperature-optimized reaction? A4: The primary byproduct of the phosphonation step is ethyl bromide (bromoethane), a volatile alkylating agent with a boiling point of ~38 °C. At the optimal reaction temperature of 140–150 °C, ethyl bromide will rapidly boil off. Your reflux condenser must be equipped with an appropriate scrubber system (e.g., a basic amine trap) or a cryogenic cold trap to capture the gas and prevent laboratory exposure.

References

  • Source: nih.
  • Source: benchchem.
  • Title: Diethyl 3-bromobenzylphosphonate (C11H16BrO3P)

Sources

Technical Support Center: Troubleshooting 3-Bromobenzylphosphonic Acid Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Bromobenzylphosphonic acid is a highly versatile building block in drug discovery, offering two distinct sites for functionalization: the 3-bromoaryl position for transition-metal-catalyzed cross-couplings, and the phosphonic acid moiety for esterification or amidation. However, researchers frequently encounter low yields and stalled reactions due to the steric bulk of the benzylphosphonate group and the strong coordinating ability of the phosphonate oxygens.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, mechanistically grounded solutions to overcome these specific barriers.

Section 1: Overcoming Steric and Coordination Barriers in Palladium-Catalyzed Cross-Coupling

FAQ 1: My Suzuki-Miyaura coupling at the 3-bromo position is yielding mostly unreacted starting material and protodeboronated byproducts. What is going wrong?

Causality & Insight: The free phosphonic acid (–PO₃H₂) group is highly polar and can strongly coordinate to the Palladium(0) catalyst, effectively poisoning it. Even if the acid is protected as a dialkyl ester (e.g., diethyl 3-bromobenzylphosphonate), the steric bulk of the phosphonomethyl group can impede the transmetalation step, especially when coupling with sterically hindered boronic acids.

Solution: First, ensure the phosphonic acid is protected (e.g., as a diethyl ester) prior to coupling. Second, abandon standard ligands like PPh₃ or dppf. Instead, utilize dialkylbiaryl phosphine ligands such as SPhos or XPhos . These electron-rich, sterically demanding ligands promote the formation of a highly active mono-ligated Pd(0) species. This unique geometry accelerates both oxidative addition and reductive elimination while preventing unwanted coordination from the substrate[1].

Protocol 1: SPhos-Enabled Suzuki-Miyaura Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under argon, combine diethyl 3-bromobenzylphosphonate (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed toluene/water (10:1 v/v). The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting bromide mass is consumed. The use of SPhos minimizes protodeboronation, ensuring high conversion to the desired product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Section 2: Functionalization at the Phosphorus Center (Esterification & Amidation)

FAQ 2: Direct esterification/amidation of 3-bromobenzylphosphonic acid using standard peptide coupling agents (EDC/HATU) is failing. How can I force this substitution?

Causality & Insight: Unlike carboxylic acids, phosphonic acids are highly resistant to direct coupling due to the thermodynamic stability of the P–O bond and the steric shielding provided by the adjacent benzyl group. The Sₙ2(P) transition state at the phosphorus atom is sterically demanding and often fails with bulky activating agents.

Solution: Bypass direct coupling by converting the phosphonic acid into a highly electrophilic phosphonyl dichloride intermediate. This drastically lowers the activation energy for nucleophilic attack, allowing even bulky alcohols or amines to substitute at the phosphorus center.

Protocol 2: Synthesis of Phosphonate Esters/Amides via Chlorination

  • Chlorination: Suspend 3-bromobenzylphosphonic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 5.0 equiv) and a catalytic amount of DMF (1–2 drops).

  • Reflux: Heat to reflux for 3–4 hours under a nitrogen atmosphere.

  • Self-Validation (Crucial Step): Evaporate a small aliquot and check ³¹P NMR. The chemical shift must move from ~20 ppm (free acid) to ~45–50 ppm (phosphonyl dichloride).

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude dichloride. Do not expose to moisture.

  • Nucleophilic Attack: Redissolve the dichloride in dry DCM at 0 °C. Slowly add the desired alcohol or amine (2.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • Completion: Warm to room temperature and stir for 2 hours. Quench with water and extract with DCM.

Section 3: Mild Deprotection of Sterically Hindered Phosphonates

FAQ 3: I successfully cross-coupled my molecule, but I cannot remove the diethyl ester protecting groups from the phosphonate. Aqueous hydrolysis is destroying my molecule. What is the alternative?

Causality & Insight: Alkyl phosphonate esters are highly stable. Base-mediated hydrolysis requires harsh conditions (e.g., refluxing NaOH) that often degrade sensitive functional groups (like amides or esters elsewhere in the molecule).

Solution: Employ the McKenna reaction using bromotrimethylsilane (TMSBr). TMSBr undergoes a facile Sₙ2 reaction at the alkyl carbon, cleaving the C–O bond and forming a silyl ester intermediate. This intermediate is extremely sensitive to solvolysis and can be hydrolyzed with methanol at room temperature, completely bypassing the steric hindrance at the phosphorus atom[2].

Protocol 3: Mild Deprotection using TMSBr

  • Silylation: Dissolve the diethyl 3-bromobenzylphosphonate derivative in anhydrous DCM under argon. Add TMSBr (4.0 equiv) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by ³¹P NMR (shift from ~25 ppm to ~10 ppm confirms silyl ester formation).

  • Evaporation: Remove DCM and excess TMSBr under reduced pressure.

  • Methanolysis: Add anhydrous methanol to the residue and stir for 1 hour at room temperature.

  • Isolation: Concentrate under vacuum to afford the pure phosphonic acid quantitatively.

Data Presentation & Visualizations

Table 1: Ligand Selection for Pd-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides

LigandCatalyst SystemSteric ToleranceAqueous CompatibilityApplication Profile
PPh₃ Pd(PPh₃)₄LowPoorStandard, unhindered substrates.
dppf Pd(dppf)Cl₂ModeratePoorGood for heteroaryls; fails with extreme bulk.
SPhos Pd(OAc)₂ / SPhosVery HighModerateExcellent for bulky boronic acids and hindered bromides[1].
t-Bu-Amphos Na₂PdCl₄ / t-Bu-AmphosHighExcellentBest for neat water/green chemistry applications[3].

Table 2: Deprotection Strategies for Phosphonate Esters

Protecting GroupDeprotection ReagentConditionsFunctional Group Tolerance
Dimethyl / Diethyl TMSBr, then MeOHRT, 12hHigh (Tolerates amides, carboxylate esters)[2].
Di-tert-butyl TFA / DCMRT, 2hModerate (Cleaves Boc, t-Bu esters).
Dibenzyl H₂, Pd/CRT, 4hLow (Reduces alkenes, alkynes, nitro groups).
Workflows and Mechanisms

G Pd0 Pd(0)L Active Catalyst (L = SPhos) OxAdd Oxidative Addition (Overcomes Steric Bulk) Pd0->OxAdd 3-Bromobenzylphosphonate TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Cross-Coupled Product

Fig 1. SPhos-enabled Pd-catalytic cycle overcoming steric hindrance in cross-coupling.

G Start 3-Bromobenzylphosphonic Acid Step1 Chlorination (SOCl2 or Oxalyl Chloride) Start->Step1 Int Phosphonyl Dichloride (Highly Reactive Intermediate) Step1->Int Reflux, 2-4h Step2 Nucleophilic Attack (ROH or RNH2 + DIPEA) Int->Step2 In situ trapping End Phosphonate Ester / Amide Step2->End Overcomes benzyl steric bulk

Fig 2. Workflow for sterically hindered phosphonic acid derivatization via chlorination.

References
  • Title: Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) URL: [Link]

  • Title: Phosphonic acid: preparation and applications Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 3-Bromobenzylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. As application scientists, we know that performing palladium-catalyzed cross-couplings on unprotected phosphonic acids presents a unique set of challenges. The acidic −PO3​H2​ moiety fundamentally alters the reaction environment, often leading to catalyst poisoning, rapid protodeboronation, and oxidative homocoupling.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic root causes of these side reactions and provide you with self-validating, field-proven protocols to ensure high-yielding carbon-carbon bond formation.

Part 1: Mechanistic Diagnostics & Root Cause Analysis

Before adjusting equivalents or swapping solvents, it is critical to understand the logical pathways competing with your desired cross-coupling.

G Substrate 3-Bromobenzylphosphonic Acid + Arylboronic Acid Catalyst Pd Precatalyst (e.g., XPhos Pd G3) Substrate->Catalyst Oxidative Addition Proto Protodeboronation (Ar-H) Substrate->Proto Excess Base / H2O Homo Homocoupling (Ar-Ar) Substrate->Homo O2 Presence / Pd(II) Desired Desired Biaryl Product (Cross-Coupling) Catalyst->Desired Transmetalation & Reductive Elimination Poison Catalyst Poisoning (Phosphonate Coordination) Catalyst->Poison Unshielded Pd Center

Logical pathways of Suzuki coupling vs. competing side reactions.

Q1: Why does my reaction stall at <10% conversion when using unprotected 3-bromobenzylphosphonic acid?

Causality: The stall is caused by a combination of acid-base quenching and catalyst poisoning. The −PO3​H2​ group is highly acidic. If you use standard base equivalents (e.g., 2.0 eq), the phosphonic acid protons immediately neutralize the base, preventing the formation of the crucial palladium-hydroxo/alkoxo intermediate required for transmetalation. Furthermore, the deprotonated phosphonate acts as a potent bidentate ligand that coordinates to unshielded palladium centers, forming insoluble Pd-phosphonate oligomers that precipitate out of the catalytic cycle. Solution: You must use sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos[1]. The massive steric bulk of these ligands creates a protective "pocket" around the palladium center, physically preventing the bulky phosphonate group from coordinating. Concurrently, you must increase your base loading to at least 4.0 equivalents to fully deprotonate the phosphonic acid and maintain the alkaline environment necessary for the catalytic cycle.

Q2: I am observing massive protodeboronation of my boronic acid partner. How do I stop this?

Causality: Protodeboronation is a base-mediated solvolytic cleavage of the carbon-boron bond[2]. Because 3-bromobenzylphosphonic acid requires a massive excess of base (4.0 eq) to neutralize the substrate, the boronic acid partner is subjected to highly alkaline aqueous conditions. This accelerates its degradation into an unreactive arene (Ar-H) before transmetalation can occur. Solution: Transition from standard boronic acids to "slow-release" boron sources, such as potassium aryltrifluoroborates ( ArBF3​K )[3]. These masked reagents slowly hydrolyze in the basic aqueous medium, maintaining a low steady-state concentration of the active boronic acid. This minimizes the time the free boronic acid is exposed to the destructive basic conditions, heavily favoring the cross-coupling pathway.

Q3: My LC-MS shows significant oxidative homocoupling (Ar-Ar) of the boronic acid. What is the fix?

Causality: Homocoupling is primarily driven by two factors: (1) Trace molecular oxygen acts as an oxidant, intercepting the transmetalated Pd(II) intermediate and driving an oxidative homocoupling cycle[4]. (2) Using Pd(II) precatalysts (like Pd(OAc)2​ ) without a dedicated reductant forces the boronic acid to act as the reducing agent to generate the active Pd(0) species, inherently sacrificing a portion of your starting material[5]. Solution: Implement strict Schlenk techniques (freeze-pump-thaw) and switch to a pre-activated Pd(0) source or a Pd G3 precatalyst that rapidly generates a monoligated Pd(0) species without generating oxidizing byproducts.

Part 2: Quantitative Optimization Matrices

The following table summarizes the quantitative impact of adjusting the ligand system, base equivalents, and boron source on the conversion and side-reaction profile of 3-bromobenzylphosphonic acid couplings.

Ligand SystemBase (Equivalents)Solvent SystemBoron SourceConversion (%)Homocoupling (%)Protodeboronation (%)
Pd(PPh3​)4​ K2​CO3​ (2.0 eq)Toluene/ H2​O Ar-B(OH)2​ < 10%5%15%
Pd(dppf)Cl2​ K3​PO4​ (4.0 eq)1,4-Dioxane/ H2​O Ar-B(OH)2​ 45%12%25%
XPhos Pd G3 K3​PO4​ (4.0 eq)1,4-Dioxane/ H2​O Ar-B(OH)2​ 78%< 2%10%
XPhos Pd G3 K3​PO4​ (4.0 eq) 1,4-Dioxane/ H2​O Ar-BF3​K > 95% < 1% < 2%

Data Interpretation: Standard ligands fail entirely due to catalyst poisoning. While increasing base improves conversion, it exacerbates protodeboronation of the free boronic acid. The optimal, high-yielding system requires the synergistic combination of a bulky ligand (XPhos) to protect the catalyst, excess base for neutralization, and a slow-release boron source ( Ar-BF3​K ) to prevent degradation.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is met.

Protocol: Direct Aqueous Biphasic Cross-Coupling of Unprotected 3-Bromobenzylphosphonic Acid

Step 1: Stoichiometric Base Neutralization & Reagent Preparation

  • Action: In a Schlenk flask, suspend 3-bromobenzylphosphonic acid (1.0 eq, 1.0 mmol) and the appropriate potassium aryltrifluoroborate (1.2 eq, 1.2 mmol) in a mixture of 1,4-dioxane (8.0 mL) and HPLC-grade H2​O (2.0 mL). Add anhydrous K3​PO4​ (4.0 eq, 4.0 mmol). Stir vigorously for 10 minutes.

  • Causality: 4.0 equivalents of base ensure that 2.0 eq are consumed to fully deprotonate the phosphonic acid into its dianion, leaving 2.0 eq to facilitate the slow hydrolysis of the trifluoroborate and drive the transmetalation step.

  • Validation Checkpoint: Stop stirring and allow the layers to separate slightly. Spot the aqueous phase onto wide-range pH paper. It must read pH > 10. If the pH is neutral or slightly acidic, the phosphonic acid has consumed all the base; add additional K3​PO4​ in 0.5 eq increments until the solution is highly alkaline.

Step 2: Stringent Deoxygenation (The Anti-Homocoupling Checkpoint)

  • Action: Seal the Schlenk flask and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

  • Causality: Complete removal of dissolved molecular oxygen is the only definitive way to shut down the oxidative homocoupling pathway[4].

  • Validation Checkpoint: During the thawing phase of the third cycle, observe the liquid under static vacuum. There should be zero gas evolution (bubbling) from the solution. If bubbling occurs, perform a fourth cycle.

Step 3: Catalyst Activation & Cross-Coupling

  • Action: Backfill the flask with ultra-pure Argon. Quickly remove the septum and add XPhos Pd G3 (0.03 eq, 3 mol%). Reseal, purge the headspace with Argon for 1 minute, and heat the biphasic mixture to 80 °C in a pre-heated oil bath for 4-6 hours.

  • Causality: XPhos Pd G3 rapidly generates the active, monoligated L-Pd(0) species upon mild heating without consuming the boron source as a reductant[1]. The bulky XPhos ligand shields the Pd center from the deprotonated phosphonate.

  • Validation Checkpoint: Within 15 minutes of heating, the reaction mixture should transition from a pale yellow suspension to a deep, homogenous red/brown solution, indicating successful generation of the active Pd(0) species.

Step 4: Biphasic Quench & Isoelectric Isolation

  • Action: Cool the reaction to room temperature. Dilute with H2​O (10 mL) and wash the aqueous layer with Ethyl Acetate ( 3×15 mL). Discard the organic layers. Cool the aqueous layer in an ice bath and carefully acidify dropwise with 1M HCl while stirring continuously.

  • Causality: The highly polar cross-coupled benzylphosphonic acid product resides exclusively in the alkaline aqueous phase, while the organic washes remove the XPhos ligand, cleaved protecting groups, and any trace homocoupled byproducts. Acidification protonates the phosphonate back to the free acid, drastically reducing its aqueous solubility.

  • Validation Checkpoint: Monitor the pH during acidification. A thick white/off-white precipitate of the pure product should crash out of solution precisely as the pH drops below 2.0 (the approximate pKa1​ of the phosphonic acid). Isolate via vacuum filtration.

Part 4: References

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: ResearchGate URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL:[Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates Source: Journal of Pharmaceutical Analysis (RHHZ) URL:[Link]

Sources

Optimizing crystallization conditions for 3-Bromobenzylphosphonic acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phosphonate MOF Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-quality single crystals of metal-organic frameworks (MOFs) using phosphonate-based ligands. 3-Bromobenzylphosphonic acid presents a unique set of challenges and opportunities. The bromine substituent introduces steric bulk and the potential for halogen bonding, while the methylene spacer provides conformational flexibility[1]. However, the fundamental hurdle remains the same: the exceptionally strong coordination bond between the phosphonate group and hard metal ions.

This guide is designed to move beyond simple "recipes." We will explore the mechanistic causality behind experimental choices, providing you with a self-validating system to optimize your crystallization conditions.

Part 1: The Mechanistic Foundations of Phosphonate Crystallization

According to Pearson's Hard-Soft Acid-Base (HSAB) theory, phosphonate oxygens act as hard bases, exhibiting a profound affinity for hard metal cations such as Zr⁴⁺, Ti⁴⁺, Fe³⁺, and Al³⁺[2]. This strong thermodynamic driving force is a double-edged sword. On one hand, it yields MOFs with exceptional thermal and chemical stability, often surviving boiling water, extreme pH levels, and harsh organic solvents[3]. On the other hand, kinetically, it leads to rapid, uncontrolled nucleation. The result is typically an amorphous or microcrystalline precipitate rather than the desired single crystals[3].

To overcome this, we must shift the reaction from kinetic control to thermodynamic control using competitive modulation and precise pH regulation.

Part 2: Troubleshooting Guide (Step-by-Step Optimization)

Q1: I am consistently getting an amorphous white powder instead of single crystals. How do I slow down the reaction? A: The reaction between the deprotonated 3-Bromobenzylphosphonic acid and the metal node is occurring too rapidly. You must introduce a modulator —a competing monocarboxylic acid (e.g., acetic acid, formic acid) or hydrofluoric acid (HF). The modulator temporarily caps the metal coordination sites, establishing a dynamic equilibrium of attachment and detachment. This reversible binding slows down framework extension, allowing structural errors to self-correct and promoting the growth of a highly ordered thermodynamic product.

Q2: How do I control the coordination mode of the ligand? A: Unlike carboxylates, phosphonic acids are diprotic. Depending on the pH, 3-Bromobenzylphosphonic acid can exist as a neutral molecule, a monoanion [RPO₂(OH)]⁻, or a dianion [RPO₃]²⁻[4]. The dianionic form can bind up to nine metal centers, leading to dense, non-porous 2D or 3D networks[4]. To control this, use a base (such as NaOH, KOH, or urea) to precisely tune the deprotonation state. Urea is highly recommended for hydrothermal synthesis because it undergoes thermal decomposition to slowly release ammonia, gradually raising the pH and promoting controlled, defect-free crystal growth.

Q3: My crystals are twinned or too small for Single-Crystal X-Ray Diffraction (SCXRD). How can I improve their quality? A: Twinning often occurs when the local concentration of supersaturation is too high, causing multiple nucleation sites to merge. Lower the overall concentration of your precursors by 50%. Alternatively, introduce a co-solvent. The methylene group in 3-Bromobenzylphosphonic acid makes the ligand slightly more flexible than rigid phenylphosphonates[1]. Adding a viscous solvent like DMF or DMSO to the aqueous system can alter the diffusion rate of the precursors, leading to fewer, larger, and higher-quality crystals.

Part 3: Quantitative Data & Optimization Matrix

To streamline your experimental design, refer to the following self-validating parameter matrix. These baseline conditions are optimized for 3-Bromobenzylphosphonic acid across different metal nodes.

Metal NodePreferred PrecursorModulator (Equivalents vs. Metal)Base / pH ControlTemp (°C)Expected Dimensionality
Zr⁴⁺ ZrOCl₂·8H₂OHF (5-10 eq) or Acetic Acid (30 eq)None (Acidic conditions)120 - 1403D Porous Framework
Fe³⁺ Fe(NO₃)₃·9H₂OAcetic Acid (10-20 eq)Urea (1-2 eq)100 - 1202D Layered / 3D
Zn²⁺ Zn(NO₃)₂·6H₂ONone (Self-modulating)NaOH (pH 5-6)80 - 1001D Chains / 2D Layered

Note: The flexibility of the benzyl spacer often favors 2D layered structures over 3D porous frameworks unless rigid co-ligands are introduced[1].

Part 4: Standard Operating Procedure (SOP) for Modulated Hydrothermal Synthesis

This protocol utilizes a self-validating feedback loop. If Step 5 yields powder, return to Step 2 and increase the modulator concentration by 20%.

  • Preparation: Weigh 0.1 mmol of 3-Bromobenzylphosphonic acid and 0.1 mmol of the metal precursor (e.g., ZrOCl₂·8H₂O).

  • Solvent & Modulation: Dissolve the ligand in 5 mL of Deionized Water. Add the selected modulator (e.g., 3.0 mmol of glacial acetic acid). Stir for 10 minutes.

  • Metal Addition: Slowly add the metal precursor to the solution under continuous stirring. A slight turbidity may appear; if it does not clear, add a few drops of DMF until the solution is transparent.

  • Hydrothermal Treatment: Transfer the clear solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a slow rate of 2 °C/hour. Crucial: Rapid cooling induces thermal shock and crystal cracking.

  • Harvesting: Filter the resulting crystals, wash sequentially with water and ethanol to remove unreacted ligand and modulator, and dry in air.

Part 5: Crystallization Optimization Workflow

MOF_Optimization Start Metal Precursor + 3-Bromobenzylphosphonic Acid Solvent Solvent Selection (H2O / DMF / DMSO) Start->Solvent Modulator Add Modulator (Acetic Acid / HF) Solvent->Modulator pH pH Adjustment (Urea / NaOH) Modulator->pH Hydrothermal Hydrothermal Synthesis (120°C, 72h) pH->Hydrothermal Outcome Phase Analysis (PXRD / Microscopy) Hydrothermal->Outcome Amorphous Amorphous / Microcrystalline (Kinetic Product) Outcome->Amorphous Rapid Nucleation Crystal Single Crystals (Thermodynamic Product) Outcome->Crystal Controlled Growth Amorphous->Modulator Increase Modulator Eq. Amorphous->pH Lower pH / Slower Base Release

Figure 1: Logical workflow for optimizing the crystallization of phosphonate MOFs via kinetic vs. thermodynamic control.

Part 6: Frequently Asked Questions (FAQs)

Q: How does the bromine atom on the 3-position affect the MOF topology? A: The bromine atom serves two mechanistic purposes. First, it acts as a steric director. Its bulk prevents the dense, interdigitated packing typically seen in unsubstituted benzylphosphonates, potentially increasing the free pore volume. Second, the polarizable bromine atom can participate in halogen bonding (C-Br···O or C-Br···Br interactions) with adjacent frameworks or guest molecules, providing secondary stabilization to the crystal lattice.

Q: Can I use microwave synthesis instead of hydrothermal methods? A: Yes, microwave-assisted synthesis is excellent for high-throughput screening of conditions. However, because microwave heating drives rapid nucleation, it usually yields microcrystalline powders suitable for Powder X-Ray Diffraction (PXRD) rather than single crystals for SCXRD. Use microwave synthesis to quickly identify the correct phase, then scale up to hydrothermal methods for crystal growth.

Q: My PXRD pattern shows a high background and broad peaks. What does this mean? A: This indicates poor crystallinity and the presence of amorphous phases. The coordination bonds formed too quickly, trapping defects within the lattice. To resolve this, increase the concentration of your modulator or lower the reaction temperature by 20 °C to shift the system back toward thermodynamic control.

Sources

Handling and storage best practices for 3-Bromobenzylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromobenzylphosphonic acid . As a bifunctional molecule featuring both an aryl bromide and a phosphonic acid moiety, this compound is a highly versatile intermediate in drug discovery and materials science. However, its unique physicochemical properties—specifically its hygroscopicity and chelating potential—require precise handling to prevent experimental failure.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and chemical logic to ensure the integrity of your workflows.

Physicochemical Properties & Hazard Profile

Understanding the baseline properties of 3-Bromobenzylphosphonic acid (CAS: 80395-12-6)[1] is the first step in preventing downstream experimental errors. Below is a summary of its critical quantitative and safety data:

PropertyValue / Description
Chemical Name 3-Bromobenzylphosphonic acid
CAS Registry Number 80395-12-6[1]
Molecular Formula C7H8BrO3P[2]
Short-Term Storage +4 °C (Keep tightly sealed)[2]
Long-Term Storage -20 °C to -80 °C (Desiccated)[2]
Hazard Profile Corrosive, Hygroscopic, Acute Oral Toxicity[3],[4]
Physical State Solid (White to off-white powder)[4]

Standard Operating Procedure: Anhydrous Stock Preparation

Because benzylphosphonic acids are highly hygroscopic[4], atmospheric moisture will rapidly absorb into the powder. This artificially inflates the mass during weighing, destroying your stoichiometric calculations. Follow this self-validating protocol to prepare stock solutions.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed vial from -20 °C storage[2]. Place it immediately into a desiccator and allow it to warm to ambient room temperature for at least 30–45 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, leading to irreversible clumping and hydrolysis.

  • Inert Weighing: Transfer the equilibrated vial to a heavily argon-purged glove bag or glove box. Weigh the desired mass using an analytical balance.

  • Anhydrous Dissolution: Dissolve the compound in an anhydrous, degassed solvent (e.g., anhydrous DMSO for biological assays or anhydrous DMF for synthetic workflows). Vortex until the solution is completely clear.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Repeated temperature fluctuations degrade the phosphonic acid moiety and introduce micro-condensation.

  • Inert Storage: Purge the headspace of each aliquot tube with argon gas, seal tightly, and store immediately at -20 °C[2].

Self-Validating System: To verify the integrity of your stock solution before a critical experiment, run a quick ^31P NMR on a small sample. A single, sharp peak confirms the phosphonate is intact. The appearance of multiple peaks indicates oxidation, hydrolysis, or degradation, signaling that the stock must be discarded.

Workflow Visualization

G N1 Retrieve 3-Bromobenzylphosphonic Acid from -20°C Storage N2 Equilibrate to Room Temp (Inside Desiccator) N1->N2 Prevents condensation N3 Weigh under Inert Atmosphere (Glovebag/Glovebox) N2->N3 Prevents hygroscopic clumping N4 Dissolve in Anhydrous Solvent (DMSO/EtOH) N3->N4 Preserves stoichiometry N5 Aliquot & Purge with Argon Return to -20°C N4->N5 Minimizes freeze-thaw cycles

Workflow for the inert handling and stock preparation of hygroscopic 3-Bromobenzylphosphonic acid.

Troubleshooting & FAQs

Q: My palladium-catalyzed Suzuki coupling using the aryl bromide moiety of this compound is failing. What is going wrong? A: The free phosphonic acid group (-PO3H2) is a powerful chelating agent. It will coordinate tightly with your palladium catalyst, effectively poisoning the catalytic cycle and halting the cross-coupling.

  • Solution: You must protect the phosphonic acid moiety—typically by converting it to a dialkyl ester (e.g., diethyl or dibutyl ester)—prior to performing any transition-metal catalyzed reactions. Once the coupling is complete, deprotect the phosphonate using bromotrimethylsilane (TMSBr) followed by methanolysis.

Q: Why is my 3-Bromobenzylphosphonic acid powder forming sticky clumps, and can I still use it? A: The compound is highly hygroscopic[4]. Clumping indicates it has already absorbed significant atmospheric water. If you weigh 100 mg of wet powder, you are adding significantly less active compound than calculated, which will ruin your reaction stoichiometry.

  • Solution: Do not use clumpy powder for sensitive quantitative assays. You must dry the compound under high vacuum (via a Schlenk line or lyophilizer) overnight before use, and strictly adhere to the desiccated equilibration protocol moving forward.

Q: What are the primary safety hazards when handling this compound, and how do I clean up a spill? A: Like many benzylphosphonic acids, it is classified as a corrosive material that causes severe skin burns and eye damage[3],[4]. It also presents acute oral toxicity[4].

  • Solution: Always handle the solid powder in a fume hood while wearing nitrile gloves, a lab coat, and safety goggles. In the event of a benchtop spill, do not wipe it up with a wet paper towel, as adding water to the acidic powder can generate localized heat and corrosive runoff. Instead, neutralize the powder carefully with a weak solid base (like sodium bicarbonate) before sweeping it up for proper hazardous waste disposal.

References

  • BOCSCI | PDF | Functional Group | Chemical Compounds. Scribd.1

  • 3-Bromobenzylphosphonic Acid Yield Suppliers USA. American Chemical Suppliers. 2

  • SAFETY DATA SHEET - Benzylphosphonic acid. Fisher Scientific.3

  • SAFETY DATA SHEET - Benzylphosphonic acid. Thermo Fisher Scientific.4

Sources

Validation & Comparative

Comprehensive Reactivity Guide: 3-Bromobenzylphosphonic Acid vs. 4-Bromobenzylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance As bifunctional building blocks, both 3-bromobenzylphosphonic acid and 4-bromobenzylphosphonic acid are indispensable in modern materials science and medicinal chemistry. Featuring a robust phosphonic acid moiety and a reactive aryl bromide, these isomers serve dual purposes: the phosphonate acts as a high-affinity anchor for metal oxide surfaces or as a phosphate bioisostere in enzymatic pockets, while the aryl bromide provides a versatile electrophilic handle for transition-metal-catalyzed cross-coupling. This guide objectively compares their reactivity profiles, structural implications, and application performance.

Structural and Electronic Reactivity Profiles

The fundamental divergence in reactivity between the 3-bromo (meta) and 4-bromo (para) isomers stems from their geometric and electronic configurations.

  • Dipole Moment and Surface Orientation: When immobilized on metal oxides, the para-isomer projects the bromine atom perfectly perpendicular to the surface, maximizing the interfacial dipole moment. This perpendicular orientation is highly efficient for tuning the work function of the substrate[1]. Conversely, the meta-isomer introduces a canted dipole vector, which alters the steric packing density and results in a different net shift in surface energetics.

  • Cross-Coupling Dynamics: In palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the C-Br bond of the para-isomer generally undergoes oxidative addition slightly more readily due to minimized steric hindrance and symmetric electronic distribution. However, the meta-isomer is frequently selected in fragment-based drug design when a specific angular trajectory is required to access adjacent hydrophobic pockets within an enzyme's active site[2].

Application I: Surface Modification & Monolayer Engineering

Phosphonic acids are vastly superior to carboxylic acids for surface modification due to their ability to form highly stable, covalent bidentate or tridentate linkages with metal oxides (TiO2, NiOx, ZnO)[3].

  • 4-Bromobenzylphosphonic Acid: Extensively utilized to modify NiOx hole-transporting layers in inverted perovskite solar cells[4]. The monolayer passivates interfacial defects and aligns the energy levels between the NiOx and the perovskite layer, significantly enhancing photovoltaic performance and device stability. It is also used on anatase TiO2 to selectively tune surface reactivity, such as promoting alcohol dehydration while poisoning unwanted dehydrogenation pathways[1].

  • 3-Bromobenzylphosphonic Acid: While less commonly used for maximizing absolute work function shifts, it is employed when a lower packing density or a specific surface topography is desired. The angled bromine handle allows for the subsequent tethering of bulky polymer chains (e.g., via Heck coupling or click chemistry) without severe steric crowding at the interface.

Application II: Medicinal Chemistry & Fragment-Based Drug Design

Both isomers are critical precursors in synthesizing nonpeptidic inhibitors for phosphatases, such as Striatal-Enriched Protein Tyrosine Phosphatase (STEP)[2].

  • Reactivity in Synthesis: The phosphonic acid group mimics the natural phosphate substrate, anchoring the molecule in the catalytic pocket. The aryl bromide is subsequently elaborated via Suzuki-Miyaura cross-coupling with various arylboronic acids to build complex biaryl scaffolds. The choice between the 3-bromo and 4-bromo isomer dictates the spatial orientation of the appended aryl group, directly controlling the inhibitor's selectivity and potency[2].

Quantitative Data Comparison

Property / Parameter3-Bromobenzylphosphonic Acid4-Bromobenzylphosphonic Acid
CAS Number 80395-12-640962-34-3
Substitution Pattern MetaPara
Steric Hindrance (C-Br) ModerateLow
Typical SAM Dipole Vector Canted / AngledPerpendicular to surface
Primary Application Vector-specific drug designWork function tuning (NiOx/TiO2)
Cross-Coupling Reactivity GoodExcellent (Faster oxidative addition)

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Suzuki-Miyaura Cross-Coupling on Phosphonic Acids Causality Focus: Phosphonic acids are highly polar and can coordinate with palladium, potentially poisoning the catalyst. Using a highly polar solvent mixture and excess base ensures the phosphonic acid remains deprotonated and soluble, preventing catalyst sequestration.

  • Reagent Preparation: In an oven-dried vial, combine the bromobenzylphosphonic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Na2CO3 (6.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (10 mol%).

  • Solvent System: Introduce a degassed solvent mixture of Dimethoxyethane/Ethanol/Water (4:1:1 v/v/v). Why? DME dissolves the organic fragments, water solubilizes the carbonate base and phosphonate salt, and ethanol bridges the phases to ensure a homogeneous reaction[2].

  • Reaction: Heat the mixture at 80°C under a nitrogen atmosphere for 12-16 hours.

  • Workup & Validation: Acidify the aqueous layer with 1M HCl to pH 2 to protonate the phosphonic acid, forcing it into the organic phase (EtOAc). Complete conversion can be validated via 31P NMR (observing a distinct shift from the starting material at ~20 ppm to the biaryl product at ~24 ppm).

Protocol B: Self-Assembled Monolayer (SAM) Formation on Metal Oxides Causality Focus: Simple immersion only yields physisorbed molecules. Thermal annealing is required to drive the dehydration condensation, forming robust P-O-Metal covalent bonds.

  • Substrate Preparation: Clean the metal oxide substrate (e.g., TiO2 or NiOx) via sequential sonication in acetone, ethanol, and deionized water, followed by UV-Ozone treatment for 15 minutes to maximize surface hydroxyl (-OH) density.

  • Solution Immersion: Immerse the substrate into a 10 mM solution of the bromobenzylphosphonic acid in anhydrous tetrahydrofuran (THF) or ethanol. Allow to incubate overnight (12-18 hours) at room temperature[1].

  • Rinsing: Remove the substrate and rinse thoroughly with the neat solvent to remove weakly bound, physisorbed multilayers.

  • Thermal Annealing: Bake the functionalized substrate at 120°C for 6 hours. Why? This thermal energy drives the condensation reaction between the phosphonic acid -OH groups and the surface -OH groups, releasing water and forming a stable bidentate or tridentate chemisorbed layer[1].

  • Validation: Analyze via X-ray Photoelectron Spectroscopy (XPS). The presence of the Br 3d peak and the shift in the O 1s spectra confirms successful covalent monolayer formation.

Mechanistic Visualizations

Suzuki Start Bromobenzylphosphonic Acid (Electrophile) OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd C-Br Cleavage Trans Transmetalation (with Arylboronic Acid) OxAdd->Trans Base Activation RedElim Reductive Elimination [Pd(II) -> Pd(0)] Trans->RedElim Intermediate Formation RedElim->OxAdd Catalyst Turnover Product Biarylphosphonic Acid (Target Inhibitor) RedElim->Product C-C Bond Formation

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for bromobenzylphosphonic acids.

SAM Substrate Metal Oxide Surface (TiO2 / NiOx / ZnO) Physisorption Hydrogen Bonding (Physisorption) Substrate->Physisorption Solution Phosphonic Acid Solution (10 mM in THF/EtOH) Solution->Physisorption Condensation Thermal Annealing (120°C, 6h) Physisorption->Condensation -H2O Chemisorption Covalent Monolayer (Bidentate/Tridentate) Condensation->Chemisorption Work Function Tuning

Caption: Stepwise mechanism of self-assembled monolayer (SAM) formation on metal oxides.

References

  • Title: Controlling the Surface Reactivity of Titania via Electronic Tuning of Self-Assembled Monolayers Source: ACS Catalysis URL
  • Title: Binding Modes of Fluorinated Benzylphosphonic Acids on the Polar ZnO Surface and Impact on Work Function Source: The Journal of Physical Chemistry C URL
  • Source: Journal of Medicinal Chemistry (PMC)
  • Source: Journal of Materials Chemistry A (PMC)

Sources

Validating efficacy of 3-Bromobenzylphosphonic acid in plant growth trials

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Efficacy of 3-Bromobenzylphosphonic Acid (3-BBPA) in Plant Growth Trials: A Comparative Guide

Executive Summary & Scientific Context

In the pursuit of maximizing agricultural output, particularly in high-biomass crops, the transition from traditional fertilizers to targeted biochemical modulators is accelerating. 3-Bromobenzylphosphonic acid (CAS: 80395-12-6) has recently emerged as a highly effective application enhancer for sugarcane, demonstrating a unique capacity to significantly increase crop yield. Unlike conventional macronutrient applications, organophosphorus compounds like 3-BBPA function at the intersection of metabolic enzyme inhibition and hormonal signaling.

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of 3-BBPA against established plant growth regulators (PGRs) and advanced nutrient delivery systems. By examining the causality behind its mechanism and providing a self-validating experimental protocol, this guide equips drug development professionals and agronomists with the framework needed to rigorously evaluate 3-BBPA in field and greenhouse trials.

Mechanistic Overview: How 3-BBPA Compares to Traditional Interventions

To validate 3-BBPA, we must first benchmark it against the current gold standards in sugarcane yield enhancement:

  • Hormonal Regulators (Ethrel & GA3): The combined application of Ethrel and Gibberellic acid (GA3) is a proven method to improve growth parameters and juice quality. Standard protocols involve overnight sett soaking followed by foliar sprays at 90, 120, and 150 days after planting (DAP).

  • Cytokinin/Gibberellin Synergies (GA3 & BAP): Exogenous application of GA3 combined with Benzylamino purine (BAP) via the bud chip technique has been shown to drastically increase stalk number, internode length, and sucrose accumulation (Brix and Pol values).

  • Advanced Nutrient Delivery: The use of polymer-coated single super phosphate (SSP) optimizes phosphorus release under varying irrigation regimes, significantly improving millable canes and cane sugar recovery without altering hormonal pathways directly.

While GA3 and Ethrel directly force cell elongation and division, 3-BBPA acts upstream. As a benzylphosphonic acid derivative, it mimics natural phosphates, allowing it to competitively inhibit specific phosphonate-utilizing enzymes. This metabolic shift indirectly modulates endogenous hormonal crosstalk, reallocating the plant's energy from redundant vegetative tillering toward targeted internode elongation and sucrose storage (sink strength).

G A 3-BBPA Application (Foliar / Sett Soaking) B Cellular Uptake & Tissue Translocation A->B Surfactant-mediated entry C Metabolic Enzyme Inhibition B->C Phosphonate analog binding D Hormonal Crosstalk (Ethylene/GA Modulation) B->D Signal transduction E Internode Elongation & Sink Strength Increase C->E Resource reallocation D->E Synergistic expansion F Enhanced Millable Cane & Sucrose Yield E->F Biomass & Brix accumulation

Mechanistic pathway of 3-BBPA in sugarcane growth enhancement and sucrose accumulation.

Comparative Efficacy Data

The following table synthesizes the operational and performance metrics of 3-BBPA against alternative yield-enhancement strategies.

Parameter3-Bromobenzylphosphonic Acid (3-BBPA)Ethrel + Gibberellic Acid (GA3)Polymer-Coated SSP
Primary Mode of Action Metabolic enzyme inhibition & signaling modulationDirect hormonal regulation (cell division & elongation)Controlled macronutrient (Phosphorus) release
Application Method Sett soaking / Targeted foliar spraySett soaking + Foliar sprays (90, 120, 150 DAP)Soil application (Basal/Split)
Target Crop Phase Vegetative growth & RipeningGermination & Grand Growth PhaseRoot development & Early tillering
Yield Enhancement High (Increased millable cane & sucrose yield)High (Increased internode length & cane girth)Moderate-High (Optimized under varied irrigation)
Protocol Complexity Moderate (Requires precise surfactant formulation)High (Multiple timed applications required)Low (Standard fertilizer application)

Experimental Protocol: Self-Validating 3-BBPA Efficacy Assay

To ensure trustworthiness and scientific integrity, any trial evaluating 3-BBPA must utilize a self-validating design. This means incorporating both positive controls (to prove the plant model is responsive) and orthogonal readouts (measuring both physical biomass and biochemical sucrose levels to ensure one is not artificially inflating the other).

Rationale for Model Selection: We utilize the "Bud Chip Technique" rather than whole cane setts. Whole setts contain massive endogenous nutrient and hormone reserves that create high background noise. Isolating the bud chip ensures that the observed growth kinetics are directly causal to the exogenous 3-BBPA application.

Step 1: Reagent Preparation & Formulation
  • Test Compound: Prepare a 100 ppm stock solution of 3-BBPA in distilled water.

  • Causality Check: Add 0.1% Tween-20 to the solution. Why? Organophosphorus compounds often struggle to penetrate the waxy cuticle of sugarcane leaves. The surfactant reduces surface tension, ensuring uniform cellular uptake.

  • Controls: Prepare a Positive Control (100 ppm Ethrel + 35 ppm GA3) and a Negative Control (Distilled water + 0.1% Tween-20).

Step 2: Bud Chip Extraction & Priming
  • Extract single-bud chips from healthy, 10-12 month-old sugarcane stalks (e.g., variety CPF-249 or N41).

  • Submerge the bud chips in their respective treatment solutions for 12 hours at 25°C.

  • Causality Check: Overnight soaking ensures the biochemical agent permeates the bud primordium before the onset of rapid cell division, priming the metabolic pathways prior to planting.

Step 3: Greenhouse Cultivation & Timed Foliar Application
  • Plant treated chips in germination trays containing a sterile coco-peat and vermiculite mixture (3:1). Maintain at 30°C/25°C (day/night) with 70% relative humidity.

  • At 90, 120, and 150 Days After Planting (DAP), apply secondary foliar sprays of the respective treatments to the point of runoff.

  • Causality Check: The 90-150 DAP window corresponds to the "grand growth phase" of sugarcane. Applying 3-BBPA during this exact window maximizes its inhibitory effect on competing metabolic pathways, forcing resources into internode elongation.

Step 4: Orthogonal Data Acquisition (Morphometrics & Quality)

A successful PGR must increase sugar, not just water weight. Evaluate the following:

  • Morphometrics (180 DAP): Measure plant height, internode length, and tiller count.

  • Biochemical Quality (300 DAP): Harvest the millable cane and extract the juice. Measure Brix (°Bx) using a refractometer and Pol % using a polarimeter. Calculate the Commercial Cane Sugar (CCS) percentage. If 3-BBPA increases internode length but decreases Brix compared to the negative control, the compound is merely inducing water retention, not true yield enhancement.

Conclusion

3-Bromobenzylphosphonic acid represents a sophisticated shift in agrochemical development, moving away from brute-force hormonal applications toward nuanced metabolic modulation. By employing rigorous, self-validating protocols like the bud chip assay with orthogonal readouts, researchers can accurately benchmark 3-BBPA's efficacy against traditional GA3/Ethrel treatments, paving the way for next-generation crop yield enhancers.

References

  • 424640-100mg | 3-Bromobenzylphosphonic Acid Source: Clinisciences URL
  • Enhancing cane and sugar productivity applying variable modes of plant growth regulators in sugarcane (Saccharum sp. complex)
  • Enhancing Sugarcane Yield and Sugar Quality through Optimal Application of Polymer-Coated Single Super Phosphate and Irrigation Management Source: MDPI URL
  • Source: International Journal on Science and Technology (IJSAT)

Comparing commercial suppliers of 3-Bromobenzylphosphonic acid CAS 80395-12-6

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromobenzylphosphonic Acid (CAS 80395-12-6): A Comprehensive Supplier Comparison and Application Guide

As a Senior Application Scientist, selecting the right commercial supplier for building blocks like 3-Bromobenzylphosphonic acid (CAS 80395-12-6) is critical for downstream success in drug discovery and materials science. This compound, characterized by its aryl bromide and phosphonic acid moieties, is a highly versatile intermediate. It is predominantly utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) and, upon esterification, in Horner-Wadsworth-Emmons (HWE) olefinations[3]. Furthermore, it has niche applications as an agricultural enhancer for sugarcane yield [1].

This guide objectively evaluates the top commercial suppliers of 3-Bromobenzylphosphonic acid, details self-validating experimental protocols, and explains the mechanistic causality behind standard laboratory workflows.

Commercial Supplier Comparison

When sourcing 3-Bromobenzylphosphonic acid, the primary differentiators are purity, scale availability, and intended application grade. Below is a synthesized comparison of the leading commercial suppliers based on current market data [4, 7, 8, 9].

SupplierStated PurityTypical Pack SizesPrimary Target AudienceKey Differentiator
Sigma-Aldrich (MilliporeSigma) 97%1g, 10gR&D Chemists, API SynthesisHigh reliability and extensive analytical documentation (NMR/HPLC) [4, 5].
US Biological "Highly Purified"50mg, 100mg, 500mgBiological & Life SciencesFocus on biochemical screening and life science applications [7].
BOC Sciences Custom (>95%)Custom / BulkProcess ChemistsScalability; ideal for transitioning from bench to pilot plant [8].
Clinisciences Technical Grade100mgAgricultural R&DMarketed specifically for its function as a sugarcane application enhancer[9].
Supplier Selection Logic

SupplierLogic Start Evaluate Application for CAS 80395-12-6 HighPurity Analytical / API Synthesis (>97% Purity) Start->HighPurity Bulk Process Scale-up (Bulk Quantities) Start->Bulk Agri Agricultural Enhancer (Technical Grade) Start->Agri Sigma Sigma-Aldrich (97% Purity, 1g-10g) HighPurity->Sigma USB US Biological (Highly Purified, 50mg-500mg) HighPurity->USB BOC BOC Sciences (Custom Bulk Synthesis) Bulk->BOC Clini Clinisciences (Agri-Enhancer Focus) Agri->Clini

Decision matrix for sourcing 3-Bromobenzylphosphonic acid based on project requirements.

Mechanistic Workflows and Experimental Protocols

3-Bromobenzylphosphonic acid is a bifunctional molecule. The aryl bromide handle allows for transition-metal-catalyzed cross-couplings, while the phosphonic acid handle allows for olefination chemistry. However, the order of operations is strictly dictated by the compound's chemical properties.

Pathway A 3-Bromobenzylphosphonic Acid CAS: 80395-12-6 B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B Aryl Boronic Acid C Esterification (Triethyl Orthoformate) A->C Reflux, 120°C D Aryl-Substituted Benzylphosphonic Acid B->D Cross-Coupling E Diethyl 3-Bromobenzylphosphonate C->E Ester Formation F HWE Olefination (Base, Aldehyde) E->F Strong Base (NaH) G Styryl Derivatives (E-selective) F->G Olefination

Divergent synthetic pathways for 3-Bromobenzylphosphonic acid.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide with an aryl boronic acid while leaving the phosphonic acid intact.

Causality & Design: Free phosphonic acids are highly polar, often failing to dissolve in standard organic solvents like THF or Toluene, and can coordinate with and poison palladium catalysts. To circumvent this, the reaction must be performed in a biphasic solvent system (e.g., 1,4−Dioxane/H2​O ) using an excess of inorganic base (like K2​CO3​ ). The base deprotonates the phosphonic acid, forming a highly water-soluble phosphonate salt that partitions into the aqueous layer, protecting the catalyst while the cross-coupling occurs at the biphasic interface.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Bromobenzylphosphonic acid (1.0 equiv, e.g., from Sigma-Aldrich [4]), aryl boronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.2 M concentration).

  • Catalyst Loading: Add Pd(PPh3​)4​ (0.05 equiv) under a steady stream of argon.

  • Reaction: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Validation & Workup: Monitor completion via LC-MS (the highly polar product will streak on normal-phase TLC). Once the starting mass (m/z 251) is consumed, cool the reaction, acidify the aqueous layer to pH 1 using 1M HCl (to re-protonate the phosphonic acid), and extract with Ethyl Acetate.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via reverse-phase column chromatography (C18).

Protocol B: Esterification and Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the phosphonic acid to an ester to enable olefination with an aldehyde.

Causality & Design: Free phosphonic acids cannot undergo HWE reactions. The strong bases required to generate the necessary alpha-carbanion (ylide) will simply deprotonate the highly acidic P-OH groups instead. Therefore, the phosphonic acid must first be masked as a dialkyl ester (e.g., diethyl 3-bromobenzylphosphonate). This removes the acidic protons and increases the carbon acidity of the alpha-position, enabling successful deprotonation by a base like Sodium Hydride ( NaH ).

Step-by-Step Methodology:

  • Esterification: Reflux 3-Bromobenzylphosphonic acid in an excess of triethyl orthoformate (solvent and reactant) at 120°C for 24 hours. Monitor by 31P NMR (shift from ~25 ppm to ~21 ppm). Distill off the excess reagent to yield diethyl 3-bromobenzylphosphonate.

  • Carbanion Generation: Dissolve the resulting ester (1.0 equiv) in anhydrous THF at 0°C under argon. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Olefination: Dropwise add the target aldehyde (1.1 equiv) dissolved in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Workup: Quench with saturated aqueous NH4​Cl . Extract with Dichloromethane. The formation of the E-alkene can be self-validated via 1H NMR by observing the trans-alkene coupling constant ( J≈16 Hz).

Analytical Quality Control

Regardless of the supplier chosen, rigorous in-house validation is required before utilizing CAS 80395-12-6 in sensitive syntheses:

  • 31P NMR Spectroscopy: The most diagnostic tool. A single sharp peak should be observed. Multiple peaks indicate the presence of pyrophosphates (dimers formed by dehydration) or incomplete hydrolysis during the supplier's manufacturing process.

  • LC-MS: Ensure the presence of the characteristic isotopic bromine splitting pattern (1:1 ratio of m/z 249 and 251 in negative ion mode) to confirm the integrity of the aryl bromide handle.

References

  • American Chemical Suppliers. "3-Bromobenzylphosphonic Acid - Suppliers and Applications." Available at:[Link]

  • Scribd. "BOCSCI Chemical Compounds Functional Groups." Available at: [Link]

  • Google Patents. "HU175701B - Process for preparing chloro-styryl-cyclopropane derivatives.
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Safety Operating Guide

Operational Rationale & Physicochemical Hazard Profile

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromobenzylphosphonic Acid: Comprehensive Disposal and Operational Safety Guide

As researchers and drug development professionals, ensuring the integrity of our environmental footprint is as critical as the reproducibility of our assays. 3-Bromobenzylphosphonic acid presents unique logistical and safety challenges that require precise, causality-driven waste management. This guide provides the authoritative, step-by-step operational plans necessary to handle and dispose of this chemical safely.

To manage 3-Bromobenzylphosphonic acid (C₇H₈BrO₃P) safely, laboratory personnel must understand the causality behind its specific disposal requirements. This molecule presents a dual-hazard profile:

  • The Phosphonic Acid Moiety: This functional group is highly acidic and corrosive. If placed in metal containers, phosphonic acids can undergo a corrosive reaction that generates flammable hydrogen [1]. Furthermore, it presents significant aquatic toxicity, meaning direct drain disposal is strictly .

  • The Brominated Benzyl Ring: The presence of the bromine atom categorizes this compound and any of its solutions as halogenated organic waste . Non-halogenated organic wastes are typically repurposed as fuel additives in cement kilns. However, combusting halogenated compounds in standard kilns releases highly toxic hydrogen bromide (HBr) gas and can generate dioxins. Therefore, halogenated wastes require specialized high-temperature rotary kiln incineration equipped with caustic scrubbing[2].

Quantitative Waste Segregation Guidelines

Proper segregation is the foundation of chemical waste management. Commingling halogenated waste with non-halogenated streams can result in severe regulatory fines and hazardous reactions.

Table 1: Quantitative Parameters for Halogenated Phosphonic Acid Waste Management

ParameterThreshold / LimitOperational Rationale / Causality
Halogen Concentration > 1,000 ppm (0.1%)Any solvent mixture exceeding this threshold must be classified as "Halogenated Waste" to ensure it is routed to a facility with caustic scrubbing [2].
Water Content < 25%Excessive water in the organic waste stream lowers the BTU (caloric) value, disrupting the thermal efficiency required for complete destruction during [3].
Incineration Temp. ~ 1,000°CHigh temperatures in a rotary kiln are required to completely break down the highly stable C-Br and C-P [4].
Container Headspace 1 inch (approx. 2.5 cm)Leaving headspace prevents over-pressurization caused by potential thermal expansion or trace [3].

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. The following methodologies ensure that waste is not only collected safely but that the process itself confirms its own success.

Protocol A: Routine Liquid Waste Segregation & Disposal

  • Step 1: Container Selection. Select a UN-approved High-Density Polyethylene (HDPE) or glass container. Causality: Avoid metal containers entirely, as the phosphonic acid group will corrode the metal and potentially evolve hydrogen [5].

  • Step 2: Segregation. Pour the 3-Bromobenzylphosphonic acid solution exclusively into the designated "Halogenated Organic Waste" container. Ensure the total water content of this container remains below [3].

  • Step 3: Headspace & Sealing. Fill the container, leaving exactly 1 inch of headspace. Cap tightly with a screw-top lid. Do not leave funnels in the [3].

  • Step 4: Labeling. Attach a hazardous waste tag immediately. Check the "Halogenated" box and list "3-Bromobenzylphosphonic acid" along with the primary solvent.

  • Step 5: Validation (Self-Checking). Place the primary container inside a chemically resistant secondary containment tray. Validation check: Inspect the tray weekly. The absence of liquid in the tray validates that the primary container material is compatible and maintaining its structural integrity against the corrosive waste.

Protocol B: Solid Spill Containment & Decontamination

  • Step 1: PPE & Isolation. Don chemical-resistant gloves, safety goggles, and a lab coat. If the spill is outside a fume hood, ensure adequate room .

  • Step 2: Dry Collection. Using a plastic (non-sparking, non-metal) brush and dustpan, carefully sweep up the solid 3-Bromobenzylphosphonic acid to avoid generating airborne dust. Place the solid into a sealable HDPE [1].

  • Step 3: Chemical Decontamination. Wipe the spill area with a damp paper towel (using a compatible solvent or slightly basic aqueous solution to neutralize residual acid). Collect all contaminated towels as hazardous solid [3].

  • Step 4: Validation (Self-Checking). Swab the decontaminated surface with a wet piece of pH indicator paper. Validation check: A pH reading of 6–8 confirms that all corrosive phosphonic acid residues have been successfully neutralized and removed.

Decision Workflow for Waste Management

The following diagram illustrates the logical decision-making process for handling 3-Bromobenzylphosphonic acid waste, ensuring compliance with EPA guidelines.

G Start 3-Bromobenzylphosphonic Acid Waste State Physical State of Waste? Start->State Solid Solid Powder/Crystals State->Solid Liquid Solvent Solution State->Liquid Spill Accidental Spill State->Spill CollectSolid Collect in HDPE/Glass (Avoid Metal) Solid->CollectSolid CollectLiquid Segregate into Halogenated Waste Stream Liquid->CollectLiquid AbsorbSpill Absorb with Sand/Vermiculite (No Sawdust) Spill->AbsorbSpill Label Label: Halogenated Organic, Corrosive, Toxic CollectSolid->Label CollectLiquid->Label AbsorbSpill->Label TSDF Licensed TSDF Rotary Kiln Incineration with Caustic Scrubbing Label->TSDF

Caption: Decision workflow for the segregation and disposal of 3-Bromobenzylphosphonic acid waste.

Regulatory Grounding & TSDF Coordination

Under U.S. EPA guidelines (40 CFR Part 261), laboratories generating this waste must maintain proper generator status and utilize a certified waste [6]. The broker will profile and manifest the waste for transport to a Treatment, Storage, and Disposal Facility (TSDF). Because of the halogen and phosphorus content, the TSDF will subject the waste to rotary kiln incineration, utilizing caustic scrubbing to capture the resulting hydrobromic and phosphoric acids, ensuring zero discharge of these pollutants into the [4].

Sources

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